Product packaging for Fa-Gly-Oh(Cat. No.:CAS No. 29243-71-8)

Fa-Gly-Oh

Cat. No.: B1214423
CAS No.: 29243-71-8
M. Wt: 195.17 g/mol
InChI Key: XJVSWKBQMAOKAX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fa-Gly-Oh, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1214423 Fa-Gly-Oh CAS No. 29243-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVSWKBQMAOKAX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29243-71-8
Record name 3-(2-Furylacryloyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to N-Formylglycine (For-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of N-Formylglycine (For-Gly-OH), a molecule of significant interest in biochemical research. The document elucidates the chemical structure, properties, and synthesis of N-Formylglycine. A primary focus is placed on the biological significance of the closely related Cα-formylglycine (fGly), a post-translationally modified residue critical for the function of sulfatase enzymes. Detailed experimental protocols for key assays and visualizations of the enzymatic pathways involved in fGly generation are provided to support researchers, scientists, and drug development professionals in their understanding and application of this unique biochemical entity.

Introduction to N-Formylglycine

N-Formylglycine, systematically named 2-formamidoacetic acid, is an N-acylglycine that results from the formal condensation of the amino group of glycine with formic acid[1][2]. While it exists as an endogenous metabolite, its significance in the scientific literature is often linked to the broader context of formylglycine-generating enzymes (FGEs) and the post-translational modification of proteins[3][4]. This guide will address the fundamental chemistry of N-Formylglycine and delve into the critical biological role of its isomer, Cα-formylglycine, which is enzymatically generated from cysteine or serine residues within proteins[4][5].

Chemical Structure and Properties

N-Formylglycine is a simple dipeptide derivative with a well-defined chemical structure and set of properties[1].

Chemical Identifiers and Molecular Formula
PropertyValueSource
Molecular Formula C3H5NO3[2][3]
Molecular Weight 103.08 g/mol [2][3]
IUPAC Name 2-formamidoacetic acid[2][6]
CAS Number 2491-15-8[1][2]
ChEBI ID 21717[2]
PubChem CID 75606[2]
SMILES C(C(=O)O)NC=O[2]
InChI Key UGJBHEZMOKVTIM-UHFFFAOYSA-N[2]
Physicochemical Properties
PropertyValueSource
Physical Form White solid[1]
Melting Point 149-151 °C
Purity ≥98.0% (commercially available)
Storage Temperature 2-8°C
Solubility Soluble in DMSO (up to 250 mg/mL with sonication)[3]

Synthesis of N-Formylglycine

A straightforward synthetic protocol for N-Formylglycine involves the reaction of glycine with a formylating agent. A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from Formic Acid and Glycine

This protocol is based on a general procedure for the formylation of amino acids[1].

Materials:

  • Formic acid

  • Acetic anhydride

  • Glycine

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine formic acid (e.g., 140 mL, 3.71 mol) and acetic anhydride (e.g., 47 mL, 0.50 mol) with stirring.

  • Maintain the temperature of the mixture at 45 °C for 1 hour. This step generates a mixed anhydride which is a more reactive formylating agent.

  • Add glycine (e.g., 0.05 mol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, remove the solvent and any volatile byproducts by evaporation under reduced pressure (e.g., using a rotary evaporator) to yield the N-Formylglycine product.

Biological Significance: The Role of Cα-Formylglycine and FGE

The primary biological importance of the formylglycine moiety lies in the post-translational modification of sulfatase enzymes[4][5]. In this context, it is a specific cysteine (or in some cases, serine) residue within the sulfatase polypeptide chain that is converted to Cα-formylglycine (fGly)[4][5]. This fGly residue is a catalytically essential component of the enzyme's active site[4][5].

Formylglycine-Generating Enzyme (FGE)

The conversion of the specific cysteine residue is catalyzed by the formylglycine-generating enzyme (FGE)[4][7][8]. FGE recognizes a consensus sequence, typically CXPXR, within the nascent sulfatase polypeptide in the endoplasmic reticulum[5][9][10]. The enzyme then catalyzes the oxidation of the cysteine thiol group to an aldehyde, thus forming the fGly residue[10]. This modification is crucial for the catalytic activity of all type I sulfatases[4][5][8]. In humans, dysfunction of FGE leads to multiple sulfatase deficiency, a severe metabolic disorder[8].

FGE-Mediated Cysteine Oxidation Pathway

The following diagram illustrates the workflow of FGE in modifying a target protein containing the aldehyde tag consensus sequence.

FGE_Workflow FGE-Mediated Cysteine to Formylglycine Conversion cluster_ER Endoplasmic Reticulum Nascent_Sulfatase Nascent Sulfatase (with Cys in CXPXR motif) FGE Formylglycine-Generating Enzyme (FGE) Nascent_Sulfatase->FGE Substrate Binding H2O2 H2O2 FGE->H2O2 Byproduct Release Active_Sulfatase Active Sulfatase (with fGly residue) FGE->Active_Sulfatase Catalytic Oxidation O2 O2 O2->FGE

Caption: Workflow of FGE converting a cysteine to a formylglycine residue.

Regulation of FGE Activity

The activity and localization of FGE are tightly regulated within the cell. FGE resides primarily in the endoplasmic reticulum (ER), where it acts on newly synthesized sulfatases. Its retention in the ER is mediated by interactions with other proteins, such as ERp44 and PDI, rather than a canonical ER retention signal[5][11].

FGE_Regulation Regulation of FGE in the Endoplasmic Reticulum FGE FGE PDI PDI FGE->PDI Interaction for Retention & Activation ERGIC53 ERGIC-53 FGE->ERGIC53 Export from ER ERp44 ERp44 ERp44->FGE Binds FGE in Golgi Golgi Golgi Apparatus ERGIC53->Golgi Golgi->ERp44 Retrieval to ER ER Endoplasmic Reticulum

Caption: Key protein interactions regulating FGE localization and activity.

Experimental Protocols for FGE Activity

The unique enzymatic activity of FGE has been harnessed for biotechnological applications, particularly for site-specific protein modification, often referred to as "aldehyde tagging"[9][12][13].

In Vitro Conversion of Cysteine to Formylglycine

This protocol describes the general steps for the in vitro enzymatic conversion of a cysteine in an aldehyde-tagged protein to formylglycine using purified FGE. Recent studies have shown that FGE is a copper-dependent enzyme, and its activity is significantly enhanced by the presence of copper[10][14].

Materials:

  • Purified aldehyde-tagged protein substrate

  • Purified recombinant FGE

  • Reaction buffer (e.g., triethanolamine-based buffer)

  • Copper(II) sulfate solution

  • Reducing agent (e.g., DTT or TCEP)

Procedure:

  • FGE Activation: Pre-incubate the purified FGE with a solution of copper(II) sulfate. The copper is essential for the catalytic activity[10][14].

  • Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein substrate, the activated FGE, and the reaction buffer.

  • Initiate Reaction: Add a reducing agent to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 1-4 hours).

  • Quenching and Analysis: The reaction can be stopped by the addition of an acid or by denaturation. The conversion efficiency of cysteine to formylglycine can be analyzed by mass spectrometry[12].

Mass Spectrometry Analysis of Formylglycine Conversion

Procedure:

  • Sample Preparation: The protein sample from the in vitro reaction is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

  • Alkylation: To differentiate between converted (fGly) and unconverted (cysteine) peptides, the cysteine residues can be alkylated with reagents like iodoacetamide or N-ethylmaleimide[10].

  • LC-MS/MS Analysis: The digested peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify and quantify the peptides containing the aldehyde tag sequence. The presence of a peptide with the mass corresponding to the fGly modification and the absence or reduction of the peptide with the alkylated cysteine indicates successful conversion. It is important to note that the formylglycine can exist in equilibrium with its hydrated gem-diol form, which will have a different mass, and both species should be considered in the analysis[12].

Conclusion

N-Formylglycine is a chemically simple molecule, but its biological relevance, particularly through the enzymatic formation of Cα-formylglycine, is profound. The post-translational modification of sulfatases by FGE is a critical process for the catalytic function of these enzymes. The understanding of FGE's mechanism and the development of related biotechnological tools for "aldehyde tagging" have opened new avenues for site-specific protein engineering and the development of novel bioconjugates. This guide provides a foundational understanding of the structure, synthesis, and biological context of N-Formylglycine to aid researchers in this dynamic field.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGS-FGO-20251226 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification methods for N-α-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH), a fundamental building block in modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides. This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods. The synthesis of Fmoc-Gly-OH is primarily achieved via the Schotten-Baumann reaction, utilizing reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to protect the amino group of glycine.[1]

Core Synthesis Methodologies

The most prevalent method for synthesizing Fmoc-Gly-OH involves the N-acylation of glycine under alkaline conditions. This condition facilitates the deprotonation of glycine's amino group, thereby enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc-donating reagent.[1] Two primary reagents are commonly used for this purpose: Fmoc-Cl and Fmoc-OSu.[1]

Synthesis via 9-fluorenylmethyl chloroformate (Fmoc-Cl)

This is a classic and widely adopted approach for the Fmoc protection of amino acids.[1] The reaction must be carefully controlled to prevent side reactions, such as the formation of Fmoc-dipeptides or hydrolysis of the Fmoc-Cl reagent.

Experimental Protocol:

  • Dissolution: Dissolve glycine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution at 0-4°C with vigorous stirring.

  • Reagent Addition: Slowly add a solution of Fmoc-Cl (1.05 equivalents) in a water-miscible organic solvent (e.g., dioxane or acetone) to the aqueous glycine solution. Maintain the temperature at 0-4°C and a pH between 8.5 and 9.5.

  • Reaction: Allow the mixture to stir vigorously at 0-4°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-8 hours.

  • Work-up (Extraction): Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 1M hydrochloric acid (HCl). A white precipitate of Fmoc-Gly-OH will form.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Synthesis via N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

Fmoc-OSu is often preferred due to its higher stability compared to Fmoc-Cl, which can lead to a cleaner reaction with fewer byproducts.[1]

Experimental Protocol:

  • Dissolution: Dissolve glycine (1.0 equivalent) in a mixture of water and a suitable organic solvent like acetone or dioxane.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-2.5 equivalents) to the solution and stir until the glycine is fully dissolved.

  • Reagent Addition: Add Fmoc-OSu (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with 1M HCl while cooling in an ice bath. A white precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Analysis

The primary method for purifying crude Fmoc-Gly-OH is recrystallization, which effectively removes residual starting materials and byproducts.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude Fmoc-Gly-OH product in a minimal amount of a hot solvent. Common solvent systems include ethyl acetate/hexane or chloroform/hexane.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the final product under vacuum to a constant weight. The typical storage temperature is 2-8°C.[2]

Purity Analysis: The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of ≥98% is standard for use in peptide synthesis.[2]

Data Presentation

The following tables summarize key quantitative parameters for the synthesis and purification of Fmoc-Gly-OH.

Table 1: Comparison of Synthesis Protocols

Parameter Synthesis with Fmoc-Cl Synthesis with Fmoc-OSu
Glycine Equivalents 1.0 1.0
Fmoc Reagent Equiv. 1.05 1.0
Base Na₂CO₃ NaHCO₃ or Na₂CO₃
Reaction Temperature 0°C to Room Temp. Room Temperature
Reaction Time 5 - 10 hours 12 - 24 hours

| Typical Crude Yield | 85 - 95% | 90 - 98% |

Table 2: Product Characterization and Purity

Parameter Specification
Appearance White Powder
Molecular Formula C₁₇H₁₅NO₄[3]
Molecular Weight 297.31 g/mol [2]
Purity (HPLC) ≥ 98.0%[2]
Storage Temperature 2 - 8°C[2]

| Solubility | Soluble in DMSO, EtOH; Insoluble in H₂O[4] |

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of Fmoc-Gly-OH.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Stage Reactants Glycine + Fmoc-Cl or Fmoc-OSu + Aqueous Base Reaction Schotten-Baumann Reaction Reactants->Reaction Workup Aqueous Work-up & Acidification (pH 2-3) Reaction->Workup Crude Crude Fmoc-Gly-OH (Precipitate) Workup->Crude Recrystallize Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallize Transfer Filter Filtration & Washing Recrystallize->Filter Dry Vacuum Drying Filter->Dry Final Pure Fmoc-Gly-OH (≥98%) Dry->Final Analysis QC Analysis (HPLC, NMR, MS) Final->Analysis

Caption: General workflow for the synthesis and purification of Fmoc-Gly-OH.

Logical Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is not a signaling molecule but a critical building block. The diagram below illustrates its logical role and the cyclic nature of its application in SPPS, which is the core context for its use.

G Resin Resin Support (e.g., Wang Resin) Coupling 1. Coupling: Couple Fmoc-AA-OH (e.g., Fmoc-Gly-OH) Resin->Coupling Wash1 2. Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Coupling Next Fmoc-AA-OH Cleavage Final Cleavage from Resin Cycle->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Logical workflow of Fmoc-Gly-OH's role in the SPPS cycle.

References

An In-depth Technical Guide on the Mechanism of Action of Formylglycine (fGly)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Formylglycine (fGly), a unique aldehyde-containing amino acid, is a critical catalytic residue found in the active site of sulfatases. This technical guide provides a comprehensive overview of the mechanism of action of fGly, detailing its formation through post-translational modification and its essential role in the hydrolysis of sulfate esters. We delve into the enzymatic machinery responsible for fGly generation, present key quantitative data, outline experimental protocols for its study, and visualize the core signaling and metabolic pathways. This document serves as an in-depth resource for professionals in biochemistry, cell biology, and drug development seeking to understand and leverage the function of this pivotal amino acid.

Introduction to Formylglycine (fGly)

Formylglycine is a non-standard amino acid that is not encoded in the genetic code but is generated post-translationally from a cysteine or, in some prokaryotes, a serine residue within the polypeptide chain of sulfatases.[1][2] The defining feature of fGly is the presence of an aldehyde group, which is central to its catalytic function.[3] This modification is essential for the activity of all known eukaryotic sulfatases and a large number of prokaryotic ones.[1] These enzymes play crucial roles in various biological processes, including the degradation of sulfated glycosaminoglycans, hormone regulation, and cellular signaling.[1][4]

The Catalytic Mechanism of Formylglycine in Sulfatases

The primary function of fGly is to act as a key catalytic residue in the active site of sulfatases. The aldehyde group of fGly is hydrated in the aqueous environment of the active site to form a geminal diol.[1] One of the hydroxyl groups of this hydrated fGly is the catalytic nucleophile that attacks the sulfur atom of the sulfate ester substrate.

The catalytic cycle can be summarized in the following steps:

  • Nucleophilic Attack: One of the hydroxyl groups of the hydrated fGly attacks the electrophilic sulfur atom of the sulfate ester substrate, forming a covalent enzyme-substrate intermediate.

  • Hydrolysis: A water molecule, activated by a basic residue in the active site, hydrolyzes the covalent intermediate, releasing the desulfated product and regenerating the hydrated fGly residue.

  • Product Release: The alcohol product and the sulfate ion are released from the active site, making the enzyme ready for another catalytic cycle.

This mechanism allows for the efficient and specific hydrolysis of a wide range of sulfate esters.

Biosynthesis of Formylglycine

The conversion of a cysteine or serine residue to fGly is a critical activation step for sulfatases. This process is catalyzed by a family of enzymes known as Formylglycine-Generating Enzymes (FGEs).[1][5]

Aerobic Pathway: Formylglycine-Generating Enzyme (FGE)

In eukaryotes and aerobic prokaryotes, FGE catalyzes the oxidation of a specific cysteine residue within the target sulfatase.[1][5] This process occurs in the endoplasmic reticulum and requires molecular oxygen.[5] The FGE itself contains a critical cysteine residue in its active site that is involved in a thiol-disulfide exchange with the substrate sulfatase.

Anaerobic Pathway: Anaerobic Sulfatase-Maturing Enzymes (anSMEs)

In anaerobic prokaryotes, a different class of enzymes, known as anaerobic sulfatase-maturing enzymes (anSMEs), catalyzes the formation of fGly.[1] These enzymes are part of the radical S-adenosylmethionine (SAM) superfamily and can convert either cysteine or serine to fGly in an oxygen-independent manner.[5]

Quantitative Data Summary

ParameterValueEnzyme/SystemReference
FGE Substrate Specificity Recognizes a conserved CxPxR motifEukaryotic FGE[1]
anSME Substrate Cysteine or SerineBacterial anSMEs[5]
FGE Location Endoplasmic ReticulumEukaryotic cells[5]
anSME Cofactors Iron-sulfur cluster, S-adenosylmethionineBacterial anSMEs[5]

Experimental Protocols

In Vitro Assay for FGE Activity

This protocol describes a method to measure the conversion of a cysteine-containing peptide substrate to an fGly-containing peptide by FGE.

Materials:

  • Recombinant FGE

  • Synthetic peptide substrate containing the FGE recognition motif (e.g., Dansyl-Lieu-Ala-Cys -Pro-Ser-Arg-Asn-NH2)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the peptide substrate, recombinant FGE, and DTT in the assay buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solution (e.g., 10% formic acid).

  • Analyze the reaction products by reverse-phase HPLC with fluorescence detection. The fGly-containing peptide will have a different retention time compared to the cysteine-containing substrate.

  • Quantify the product formation by integrating the peak areas.

Assay for Sulfatase Activity using a Chromogenic Substrate

This protocol outlines a method to measure the activity of a sulfatase using a synthetic substrate that releases a colored product upon hydrolysis.

Materials:

  • Purified sulfatase

  • Chromogenic substrate (e.g., p-nitrocatechol sulfate)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the chromogenic substrate.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the purified sulfatase.

  • Monitor the increase in absorbance at the wavelength corresponding to the colored product (e.g., 515 nm for p-nitrocatechol) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

Formylglycine_Biosynthesis Formylglycine Biosynthesis Pathways cluster_aerobic Aerobic Pathway (Eukaryotes) cluster_anaerobic Anaerobic Pathway (Prokaryotes) Cys_Sulfatase Sulfatase Precursor (with Cysteine) FGE Formylglycine-Generating Enzyme (FGE) Cys_Sulfatase->FGE binds to fGly_Sulfatase_aerobic Active Sulfatase (with Formylglycine) FGE->fGly_Sulfatase_aerobic catalyzes oxidation of Cys O2 Molecular Oxygen O2->FGE required CysSer_Sulfatase Sulfatase Precursor (with Cysteine or Serine) anSME Anaerobic Sulfatase- Maturing Enzyme (anSME) CysSer_Sulfatase->anSME binds to fGly_Sulfatase_anaerobic Active Sulfatase (with Formylglycine) anSME->fGly_Sulfatase_anaerobic catalyzes conversion SAM S-adenosylmethionine SAM->anSME required

Caption: Overview of aerobic and anaerobic pathways for formylglycine biosynthesis.

Sulfatase_Catalytic_Mechanism Catalytic Mechanism of a Sulfatase E_fGly_hydrated Hydrated Formylglycine in Sulfatase Active Site Intermediate Covalent Enzyme-Substrate Intermediate E_fGly_hydrated->Intermediate Nucleophilic attack Substrate Sulfate Ester (R-O-SO3-) Substrate->Intermediate binds Product_ROH Alcohol Product (R-OH) Intermediate->Product_ROH Hydrolysis Product_SO4 Sulfate (SO4^2-) Intermediate->Product_SO4 releases H2O Water H2O->Intermediate

Caption: Simplified workflow of the sulfatase catalytic mechanism involving formylglycine.

Conclusion

The discovery and characterization of formylglycine and its biosynthetic pathways have provided profound insights into the regulation and mechanism of sulfatase activity. The unique aldehyde functionality of fGly underscores the diverse chemical strategies employed in biological catalysis. A thorough understanding of the fGly mechanism of action is not only fundamental to biochemistry but also holds significant potential for the development of novel therapeutics targeting sulfatase-related diseases and for the design of new biotechnological tools. This guide provides a foundational resource for researchers and professionals to explore this fascinating area of science further.

References

In Vitro Biological Activity of N-Formylglycine (Fa-Gly-OH): A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a proposed framework for the in vitro investigation of N-formylglycine (Fa-Gly-OH). To date, there is a notable lack of publicly available research on the specific biological activities of this compound as an independent small molecule. The information herein is based on established methodologies and hypothesized activities derived from the known biological roles of glycine and formyl groups.

Introduction

N-formylglycine (this compound) is the simplest N-formylated amino acid. While the biological significance of the formylglycine residue within the active site of sulfatases is well-documented, the potential for exogenous this compound to act as a bioactive small molecule remains largely unexplored.[1] Glycine metabolism is known to be altered in cancer cells, suggesting that glycine analogs could have therapeutic potential.[2] Furthermore, N-formylated peptides are known to interact with formyl peptide receptors (FPRs), which play a role in inflammation.[3] This guide outlines a comprehensive in vitro strategy to investigate the potential anticancer and anti-inflammatory activities of this compound.

Assessment of Anticancer Activity

A primary area of investigation for a novel small molecule is its potential as an anticancer agent. The following assays are proposed to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Cell Viability Assessment

The initial step is to determine if this compound affects the viability of cancer cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which is an indicator of cell viability.

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineThis compound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.5\multirow{6}{}{Not Determined}
1098.2 ± 5.1
5095.6 ± 4.8
10091.3 ± 6.2
25085.7 ± 5.5
50078.4 ± 7.1
A549 0 (Control)100 ± 3.9\multirow{6}{}{Not Determined}
1099.1 ± 4.2
5096.8 ± 3.7
10093.2 ± 5.0
25088.1 ± 4.6
50081.5 ± 6.3
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_setup Plate Setup cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan (DMSO) incubate3->dissolve read Read absorbance at 570nm dissolve->read calculate Calculate % viability read->calculate

MTT Assay Experimental Workflow.
Apoptosis Detection

To determine if reduced cell viability is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC50 concentration if applicable, or the highest tested concentration).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[10]

Apoptosis_Detection_Workflow treat Treat cells with this compound harvest Harvest and wash cells treat->harvest stain Resuspend in Binding Buffer Add Annexin V-FITC & PI harvest->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V-FITC/PI Assay Workflow.
Mechanistic Insights: Caspase Activity and Western Blotting

To further elucidate the apoptotic pathway, the activity of key executioner caspases, such as caspase-3, can be measured. Western blotting can be used to assess the levels of various apoptosis-related proteins.

Table 2: Hypothetical Caspase-3 Activity Data

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Control1.0
This compound (250 µM)1.8
This compound (500 µM)3.2
Staurosporine (Positive Control)5.5
  • Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.[11]

  • Substrate Addition: Add a colorimetric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[12]

  • Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.[13]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[14]

  • Protein Extraction: Extract total protein from this compound-treated and control cells.[15]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).[17]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[18]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FaGlyOH This compound Bax Bax FaGlyOH->Bax Bcl2 Bcl-2 FaGlyOH->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 DeathR Death Receptors Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential Apoptotic Signaling Pathways for Investigation.

Assessment of Anti-Inflammatory Activity

The structural similarity of this compound to N-formylated peptides suggests a potential interaction with FPRs, which could modulate inflammatory responses. The NF-κB signaling pathway is a key regulator of inflammation and a relevant target for investigation.[19]

Inhibition of NF-κB Activation

The effect of this compound on the activation of the NF-κB pathway can be assessed using a reporter assay in cells stimulated with an inflammatory agent like TNF-α.

Table 3: Hypothetical NF-κB Reporter Assay Data

TreatmentNF-κB Luciferase Activity (Relative Light Units)% Inhibition
Control150 ± 25-
TNF-α (10 ng/mL)3500 ± 2100
TNF-α + this compound (100 µM)2800 ± 18020.0
TNF-α + this compound (250 µM)1950 ± 15044.3
TNF-α + this compound (500 µM)1100 ± 9068.6
  • Cell Transfection: Use a cell line stably expressing an NF-κB-luciferase reporter construct (e.g., C2C12-NF-κB-Luc).[20]

  • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation.[20]

  • Cell Lysis and Luciferase Assay: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.[21]

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Genes Transcription FaGlyOH This compound FaGlyOH->IKK

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the in vitro evaluation of the biological activity of this compound. The proposed experiments are designed to systematically investigate its potential anticancer and anti-inflammatory properties. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing these studies. The visualization of experimental workflows and signaling pathways offers a clear conceptual map for these investigations. The results of such studies would provide the first insights into the therapeutic potential of this simple, yet uncharacterized, molecule.

References

An In-depth Technical Guide to N-Acylglycines (R-CO-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The term "Fa-Gly-Oh" is an ambiguous designation not commonly found in scientific literature. This guide interprets "Fa" as a variable acyl group (R-CO-), making "this compound" representative of the class of molecules known as N-acylglycines. These compounds, where an acyl group is attached to the nitrogen atom of glycine, play significant roles in biochemistry and drug development. This document provides a detailed overview of their physical and chemical properties, synthesis, and biological relevance, using N-Formylglycine and N-Acetylglycine as specific examples.

Introduction to N-Acylglycines

N-acylglycines are derivatives of the amino acid glycine.[1][2] They are characterized by an acyl group (R-CO-) linked to glycine's amino group. The nature of the "R" group can vary significantly, from a simple hydrogen atom (as in N-Formylglycine) to a methyl group (N-Acetylglycine) or a long alkyl chain (as in fatty acyl-glycines). This variability in the acyl group imparts a wide range of physicochemical properties and biological functions to these molecules. For instance, N-Acetylglycine is a flavor enhancer and a human metabolite, while N-Formylglycine is used in peptide synthesis and has unique catalytic capabilities in certain biological contexts.[3][4]

Physicochemical Properties

The physical and chemical characteristics of N-acylglycines are largely determined by the nature of the acyl group. The following tables summarize the properties of two representative N-acylglycines: N-Formylglycine and N-Acetylglycine.

Table 1: Physical and Chemical Properties of N-Formylglycine
PropertyValueSource(s)
IUPAC Name 2-formamidoacetic acid[2]
Synonyms N-Formylglycine, For-Gly-OH[4]
CAS Number 2491-15-8[4][5]
Molecular Formula C₃H₅NO₃[2]
Molecular Weight 103.08 g/mol [2][5]
Appearance White solid[4][5]
Melting Point 149-151 °C[5][6]
pKa (Strongest Acidic) 3.56
logP -1.5
Table 2: Physical and Chemical Properties of N-Acetylglycine
PropertyValueSource(s)
IUPAC Name 2-acetamidoacetic acid[1]
Synonyms Aceturic acid, Acetamidoacetic acid[1][3]
CAS Number 543-24-8[7]
Molecular Formula C₄H₇NO₃[8]
Molecular Weight 117.10 g/mol [1]
Appearance White to light yellow crystal powder[7][8]
Melting Point 207-209 °C[7]
Solubility in DMSO 23 mg/mL[9]
logP -1.2[1]

Experimental Protocols

Synthesis of N-Formylglycine

A common method for the synthesis of N-Formylglycine involves the reaction of glycine with formic acid and acetic anhydride.[4]

Procedure:

  • Mix formic acid (140 mL, 3.71 mol) with acetic anhydride (47 mL, 0.50 mol) and stir for 1 hour at 45 °C.

  • Add glycine (0.05 mol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After the reaction is complete, evaporate the mixture to dryness to obtain the N-Formylglycine product.[4]

Synthesis of N-Acetylglycine

N-Acetylglycine can be prepared by heating glycine with acetic anhydride.[8]

Procedure:

  • Warm glycine with a slight excess of acetic anhydride in benzene.

  • Alternatively, warm glycine with an equimolar amount of acetic anhydride in glacial acetic acid.[8]

  • The product, N-Acetylglycine, will precipitate and can be collected.

Purification of N-Acetylglycine

For high-purity N-Acetylglycine, recrystallization is a standard method.[7]

Procedure:

  • Treat the crude N-Acetylglycine with acid-washed charcoal.

  • Recrystallize the product three times from water or a mixture of ethanol and diethyl ether.

  • Dry the purified crystals in a vacuum over potassium hydroxide.[7]

Visualizations

General Synthesis Workflow for N-Acylglycines

The following diagram illustrates a generalized workflow for the synthesis and purification of N-acylglycines.

G General Synthesis Workflow for N-Acylglycines A Reactants (Glycine + Acylating Agent) B Reaction (e.g., Stirring at RT or heating) A->B Mixing C Crude Product B->C Reaction Completion D Purification (e.g., Recrystallization) C->D Processing E Pure N-Acylglycine D->E Isolation

Caption: A diagram showing the general steps for synthesizing and purifying N-acylglycines.

Logical Relationship of N-Acylglycine Properties

This diagram shows the relationship between the acyl group and the resulting properties of the N-acylglycine molecule.

G Relationship of Acyl Group to Properties A Acyl Group (R-CO-) B Molecular Weight A->B Determines C Lipophilicity (logP) A->C Influences D Melting Point A->D Affects E Biological Activity A->E Modulates

Caption: The influence of the acyl group on the key properties of N-acylglycines.

References

Potential Therapeutic Targets of N-arachidonoyl glycine (Fa-Gly-Oh): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl glycine (NAGly), a lipid signaling molecule structurally related to the endocannabinoid anandamide, has emerged as a promising modulator of various physiological processes. Unlike anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a unique set of molecular targets. This technical guide provides an in-depth overview of the current understanding of NAGly's therapeutic targets, focusing on G protein-coupled receptors (GPCRs), transporters, and ion channels. We present a compilation of quantitative data on its potency and efficacy, detailed experimental methodologies for assessing its activity, and visual representations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of NAGly.

Introduction

N-arachidonoyl glycine (NAGly), an endogenous N-acylethanolamine, is formed through the enzymatic conjugation of arachidonic acid and glycine.[1] It has garnered significant interest for its cannabimimetic effects in pain and inflammation, despite its negligible affinity for the classical cannabinoid receptors CB1 and CB2.[2] This unique pharmacological profile suggests that NAGly exerts its biological effects through alternative molecular targets, making it an intriguing candidate for therapeutic development. This document outlines the primary therapeutic targets of NAGly identified to date, providing quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug discovery efforts.

Key Therapeutic Targets of N-arachidonoyl glycine

The primary therapeutic targets of NAGly can be broadly categorized into G protein-coupled receptors, neurotransmitter transporters, and ion channels.

G Protein-Coupled Receptors (GPCRs)

NAGly has been identified as a ligand for several orphan GPCRs, with GPR18 and GPR55 being the most extensively studied.

  • GPR18: Initially proposed as the "NAGly receptor," GPR18 is activated by NAGly, leading to various cellular responses, including cell migration.[3][4] The signaling cascade initiated by NAGly at GPR18 is thought to be primarily mediated through Gαi/o proteins.[5]

  • GPR55: NAGly also acts as an agonist at GPR55, another orphan GPCR implicated in the endocannabinoid system.[6][7] Activation of GPR55 by NAGly leads to increases in intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways.[6]

Glycine Transporter 2 (GLYT2)

NAGly has been shown to be an inhibitor of the glycine transporter 2 (GLYT2), a key protein responsible for the reuptake of glycine in the spinal cord.[8][9] By inhibiting GLYT2, NAGly can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[10] This mechanism is believed to contribute significantly to its analgesic properties.

Large-Conductance Ca2+-Activated K+ (BKCa) Channels

NAGly has been demonstrated to induce vasorelaxation through the activation of large-conductance Ca2+-activated potassium (BKCa) channels in vascular smooth muscle cells.[2] This effect is mediated, at least in part, by the release of nitric oxide from endothelial cells.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of NAGly with its primary therapeutic targets.

Table 1: Potency and Efficacy of N-arachidonoyl glycine at GPCRs

TargetAssay TypeSpeciesCell LineParameterValueReference(s)
GPR18Calcium MobilizationHumanHEK293EC5044.5 nM[2][11]
GPR18β-arrestin RecruitmentHumanCHO-K1-No activity[9]
GPR55Calcium MobilizationHumanHAGPR55/CHO-Concentration-dependent increase[6][7]
GPR55MAPK ActivationHumanHAGPR55/CHO-Concentration-dependent increase[6][7]

Table 2: Inhibitory Activity of N-arachidonoyl glycine at GLYT2

TargetAssay TypeSpeciesExpression SystemParameterValueReference(s)
GLYT2[3H]-Glycine UptakeHuman-IC503 µM[8]
GLYT2aGlycine Transport CurrentHuman-IC50~9 µM[9]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to characterize the activity of NAGly at its targets.

GPR18 and GPR55 Functional Assays

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration upon binding to a Gq-coupled receptor.

  • Principle: Cells expressing the receptor of interest (e.g., GPR18 or GPR55) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured using a fluorescence plate reader.

  • General Protocol:

    • Seed HEK293 or CHO-K1 cells stably or transiently expressing the target GPCR in a 96-well plate.

    • The following day, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of NAGly to the wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.

    • Analyze the data to determine the EC50 value.

This assay is used to determine if a GPCR signals through Gs or Gi/o proteins by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Principle: Gi/o-coupled receptors, like GPR18, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be measured using various methods, including competitive immunoassays or reporter gene assays.

  • General Protocol (Luminescence-based):

    • Co-transfect HEK293 cells with the GPCR of interest (e.g., GPR18) and a cAMP-sensitive biosensor plasmid (e.g., GloSensor™).

    • Plate the transfected cells in a white, opaque 96-well plate.

    • The next day, replace the medium with a CO2-independent medium containing the GloSensor™ cAMP reagent and incubate for 2 hours at room temperature.

    • Add a known adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production.

    • Add varying concentrations of NAGly.

    • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates Gi/o coupling.

This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

  • Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon ligand-induced receptor activation and β-arrestin recruitment, the fragments come into proximity, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).

  • General Protocol (PathHunter® Assay):

    • Plate PathHunter® CHO-K1 cells expressing the tagged GPR55 and β-arrestin in a 384-well plate.

    • Incubate the cells overnight.

    • Add varying concentrations of NAGly to the cells and incubate for 90 minutes at 37°C.

    • Add the detection reagents containing the enzyme substrate.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

GLYT2 Functional Assay

This assay directly measures the function of glycine transporters by quantifying the uptake of radiolabeled glycine.

  • Principle: Cells expressing GLYT2 are incubated with [3H]-glycine. The amount of radioactivity incorporated into the cells is a measure of transporter activity. The inhibitory effect of a compound like NAGly is determined by its ability to reduce this uptake.

  • General Protocol:

    • Culture cells endogenously or heterologously expressing GLYT2.

    • Incubate the cells with a solution containing [3H]-glycine (e.g., 10 µM final concentration) in a suitable buffer (e.g., PBS) in the presence or absence of varying concentrations of NAGly. To ensure specificity for GLYT2, a GLYT1 inhibitor (e.g., NFPS) can be included.

    • After a defined incubation period (e.g., 6 minutes), terminate the reaction by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Normalize the data to protein concentration and calculate the IC50 value for NAGly.

BKCa Channel Electrophysiology

This technique allows for the direct measurement of ion channel activity in real-time.

  • Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane. This allows the measurement of the ionic currents flowing through the channels in that patch. In the whole-cell configuration, the membrane patch is ruptured, allowing for the measurement of currents across the entire cell membrane.

  • General Protocol (Whole-Cell Configuration):

    • Prepare isolated cells (e.g., vascular smooth muscle cells) or tissue slices.

    • Use a micromanipulator to position a glass micropipette filled with an appropriate intracellular solution onto the surface of a cell.

    • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Apply voltage-clamp protocols to control the membrane potential and record the resulting potassium currents.

    • Perfuse the cell with a solution containing NAGly and record the changes in BKCa channel currents.

    • Analyze the data to determine the effect of NAGly on channel open probability and conductance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by NAGly and the general workflows of the experimental protocols described above.

GPR18_Signaling NAGly N-arachidonoyl glycine (NAGly) GPR18 GPR18 NAGly->GPR18 binds G_protein Gαi/o GPR18->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cell_Migration Cellular Responses (e.g., Cell Migration) PKA->Cell_Migration modulates

Caption: GPR18 signaling pathway activated by NAGly.

GPR55_Signaling NAGly N-arachidonoyl glycine (NAGly) GPR55 GPR55 NAGly->GPR55 binds Gq Gαq GPR55->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Responses Cellular Responses Ca2_release->Cellular_Responses MAPK MAPK (ERK1/2) PKC->MAPK activates MAPK->Cellular_Responses Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells expressing GPCR in 96-well plate load_dye Load cells with calcium-sensitive dye seed_cells->load_dye wash_cells Wash cells load_dye->wash_cells add_nagly Add NAGly wash_cells->add_nagly measure_fluorescence Measure fluorescence over time add_nagly->measure_fluorescence analyze_data Calculate EC50 measure_fluorescence->analyze_data Glycine_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture_cells Culture cells expressing GLYT2 incubate Incubate cells with [3H]-glycine +/- NAGly culture_cells->incubate terminate Terminate uptake incubate->terminate lyse Lyse cells terminate->lyse measure_radioactivity Measure radioactivity lyse->measure_radioactivity analyze_data Calculate IC50 measure_radioactivity->analyze_data

References

In Silico Modeling of Folic Acid (Fa) and Glycine (Gly-Oh) Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B vitamin, is a crucial component of one-carbon metabolism, essential for DNA synthesis, repair, and methylation.[1] Its biological activity is primarily mediated through its binding to folate receptors.[2][3] Glycine is the simplest amino acid and acts as a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by activating glycine receptors (GlyRs).[4][5][6] It also plays a role in excitatory neurotransmission.[4] While the individual roles of folic acid and glycine are well-documented, the potential for their direct molecular interaction and any consequent biological activity remains an unexplored area.

This guide outlines a theoretical framework for investigating the interaction between folic acid and glycine using computational modeling techniques. Such an in silico approach allows for the prediction of binding modes, interaction energies, and the stability of a potential Fa-Gly-Oh complex, thereby providing a basis for future experimental validation.

Quantitative Data on Individual Ligand-Receptor Interactions

While no quantitative data exists for the direct interaction between folic acid and glycine, the following tables summarize the binding affinities of each molecule with their respective protein receptors, providing a valuable reference for the strength of their known biological interactions.

Table 1: Binding Affinities of Folic Acid and its Analogs with Folate Receptors

Ligand/AnalogReceptorMethodKd (Dissociation Constant)Reference
Folic AcidHuman Folate Receptor α (FRα)Radioligand Binding Assay~0.19 nM[3]
Folic AcidHuman Folate Receptor α (FRα)Isothermal Titration Calorimetry~190 pM[2]
Folic AcidHuman Folate Receptor α (FRα)Isothermal Titration Calorimetry<10 pM (at pH 7.4)[7]
Folic AcidHuman Folate Receptor α (FRα)Isothermal Titration Calorimetry~21 nM (at pH 6.5)[7]
Folic AcidBovine Folate-Binding ProteinSurface Plasmon Resonance20 pM[8]
PemetrexedHuman Folate Receptor α (FRα)Isothermal Titration Calorimetry0.23 nM (at pH 7.4)[7]
MethotrexateHuman Folate Receptor α (FRα)Isothermal Titration Calorimetry2.5 nM (at pH 7.4)[7]

Table 2: Binding Affinities of Glycine and Related Ligands with Glycine Receptors

LigandReceptor/SystemMethodAffinity ConstantReference
GlycineGlycine Receptor (Spinal Cord)Strychnine Displacement AssayKi of 10 µM[9]
StrychnineGlycine Receptor (Spinal Cord)Radioligand Binding AssayKd of 0.03 µM[9]
GlycineGlycine ReceptorNot SpecifiedHigh Affinity[6][10]
β-AlanineGlycine ReceptorElectrophysiologyAgonist[6]
TaurineGlycine ReceptorElectrophysiologyAgonist[6]

Experimental Protocols for In Silico Modeling

This section details a hypothetical, yet standard, workflow for investigating the interaction between folic acid and glycine using molecular dynamics (MD) simulations. This protocol is adapted from established methods for protein-ligand simulations and is here tailored for a ligand-ligand system. The primary software utilized in this proposed workflow is GROMACS, with force field parameters derived from AMBER and GAFF.

General Workflow

The overall process involves preparing the initial structures of folic acid and glycine, generating their topologies and force field parameters, setting up the simulation system, running the simulation, and finally, analyzing the results to determine interaction energies.

In_Silico_Workflow cluster_prep System Preparation cluster_sim MD Simulation (GROMACS) cluster_analysis Post-Simulation Analysis get_struct 1. Obtain 3D Structures (Fa and Gly-Oh) gen_params 2. Generate Force Field Parameters (GAFF) get_struct->gen_params gen_topo 3. Create GROMACS Topologies gen_params->gen_topo def_box 4. Define Simulation Box gen_topo->def_box solvate 5. Solvate with Water def_box->solvate add_ions 6. Add Ions for Neutrality solvate->add_ions em 7. Energy Minimization add_ions->em equil 8. Equilibration (NVT & NPT) em->equil prod_md 9. Production MD Run equil->prod_md traj_analysis 10. Trajectory Analysis (RMSD, RMSF, H-bonds) prod_md->traj_analysis bind_energy 11. Calculate Binding Free Energy (MM/PBSA) traj_analysis->bind_energy

Caption: A general workflow for the in silico modeling of this compound interactions.
Detailed Step-by-Step Protocol

  • System Preparation:

    • Obtain Initial Structures: Download the 3D coordinates for folic acid and glycine. These can be obtained from databases such as PubChem or the PDB (e.g., PDB ID 4LRH for folic acid in a complex, from which the ligand can be extracted).[1][11] Save them as .pdb files.

    • Generate Ligand Topologies and Parameters:

      • Use the Antechamber tool (part of AmberTools) to generate topologies for both folic acid and glycine. The General Amber Force Field (GAFF) is recommended for small organic molecules.[12]

      • This step will produce .mol2 files with atom types and partial charges, and .frcmod files with any additional parameters.

      • Convert the AMBER-formatted topology and coordinate files to a GROMACS-compatible format using a tool like acpype. This will generate the .itp (include topology) and .gro (coordinate) files for each molecule.

  • Molecular Dynamics Simulation using GROMACS:

    • Define Simulation Box: Use the gmx editconf command to create a simulation box (e.g., cubic or dodecahedron) around the two molecules. Place them at a defined distance from each other to observe their interaction over time.

    • Solvation: Fill the simulation box with water molecules (e.g., SPC/E or TIP3P water model) using gmx solvate.

    • Adding Ions: Neutralize the system by adding ions. Use gmx grompp to assemble the system, and then gmx genion to replace solvent molecules with ions (e.g., Na+ or Cl-) to achieve a net charge of zero.

    • Energy Minimization: Perform energy minimization to remove any steric clashes or inappropriate geometries. This is done using gmx grompp to create a .tpr file from the energy minimization parameters (.mdp file) and then gmx mdrun to execute it.

    • Equilibration:

      • NVT Ensemble (Canonical): Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature to allow the solvent to equilibrate around the solutes. The temperature of the system should stabilize.

      • NPT Ensemble (Isothermal-Isobaric): Perform another short simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature. This will ensure the system reaches the correct density. The pressure and density of the system should stabilize.

    • Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) to sample the conformational space and observe the interactions between folic acid and glycine. Save the trajectory and energy files for analysis.

  • Analysis:

    • Trajectory Analysis: Analyze the trajectory to ensure the simulation was stable (e.g., by calculating the Root Mean Square Deviation - RMSD). Observe the interactions, such as hydrogen bond formation over time, using GROMACS analysis tools.

    • Binding Free Energy Calculation: Use the g_mmpbsa tool or a similar implementation to calculate the binding free energy of the this compound complex from the simulation trajectory.[13][14] This method calculates the molecular mechanics energy, solvation energy (both polar and nonpolar contributions), and conformational entropy to provide an estimate of the binding affinity.[14][15]

Known Signaling Pathways

As there is no known signaling pathway for a direct this compound complex, this section provides diagrams of their individual and interconnected pathways to offer a biological context for any potential interaction.

Folic Acid Signaling

Folic acid's primary signaling role, beyond its function in one-carbon metabolism, is initiated by its binding to the Folate Receptor (FRα). This can trigger downstream pathways like JAK-STAT and ERK, which are implicated in cell proliferation and survival.[16]

Folic_Acid_Signaling FA Folic Acid FRa Folate Receptor α (FRα) FA->FRa Binds JAK JAK FRa->JAK ERK ERK1/2 FRa->ERK STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pERK pERK1/2 ERK->pERK Phosphorylation pERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Simplified signaling pathway of Folic Acid via Folate Receptor α.
Glycine Signaling

Glycine primarily acts as an inhibitory neurotransmitter by binding to Glycine Receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, inhibiting the propagation of an action potential.[4][5]

Glycine_Signaling Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds Cl_influx Chloride (Cl-) Influx GlyR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization of Postsynaptic Neuron Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Inhibitory signaling pathway of Glycine via Glycine Receptors.
Metabolic Intersection of Folate and Glycine

Folate and glycine are metabolically linked through the one-carbon metabolism pathway. Tetrahydrofolate (THF), the active form of folate, is a cofactor for the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine. This reaction is fundamental for nucleotide synthesis and methylation processes.

Metabolic_Intersection Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine Glycine->Serine THF Tetrahydrofolate (from Folate) THF->SHMT MethyleneTHF 5,10-Methylene-THF Nucleotide_Synth Nucleotide Synthesis MethyleneTHF->Nucleotide_Synth One-Carbon Donor SHMT->Glycine SHMT->MethyleneTHF

Caption: Metabolic link between the Folate cycle and Glycine synthesis.

Conclusion

This technical guide provides a foundational framework for the in silico investigation of potential interactions between folic acid and glycine. By leveraging established molecular dynamics simulation techniques and force fields, researchers can predict the feasibility, stability, and energetic favorability of a this compound complex. The provided protocols and background information on the individual molecules' biological roles are intended to equip scientists in the field of drug development and molecular biology with the necessary tools to embark on such a novel research direction. Any positive in silico findings would warrant subsequent experimental validation to confirm the interaction and explore its potential physiological relevance.

References

An In-depth Technical Guide on Fa-Gly-Oh Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Fa-Gly-Oh" is not a standard chemical identifier. Based on common abbreviations in medicinal chemistry, this guide assumes "Fa" refers to a Furan-2-yl-acryloyl moiety. Therefore, the core structure under consideration is N-(Furan-2-yl-acryloyl)-glycine . This document provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of analogs and derivatives of this core scaffold, intended for researchers, scientists, and drug development professionals.

Introduction

The furan ring is a versatile pharmacophore present in numerous approved drugs and clinical candidates, often serving as a bioisostere for a phenyl ring to enhance metabolic stability and receptor interactions.[1][2] When coupled with an acryloyl linker and an amino acid, such as glycine, the resulting N-(Furan-2-yl-acryloyl)-glycine scaffold offers a unique combination of structural features: a hydrogen bond accepting furan oxygen, a Michael acceptor in the acryloyl group, and the versatile backbone of an amino acid. This combination makes its analogs and derivatives promising candidates for a range of therapeutic areas, including oncology and infectious diseases.[3][4]

This technical guide summarizes the key data on this compound analogs, details relevant experimental protocols, and visualizes associated workflows and potential mechanisms of action to facilitate further research and development in this area.

Synthesis of this compound Analogs and Derivatives

The synthesis of N-(Furan-2-yl-acryloyl)-glycine and its analogs typically involves the coupling of a furan-2-acrylic acid derivative with the corresponding amino acid or its ester.

General Synthetic Protocol:

A common method for synthesizing the core scaffold and its analogs is through an amidation reaction.

  • Step 1: Activation of Furan-2-acrylic acid. Furan-2-acrylic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Step 2: Coupling with Glycine Ester. The activated acid is then reacted with the hydrochloride or hydrobromide salt of a glycine ester (e.g., glycine methyl ester hydrochloride) in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the coupling.

  • Step 3: Saponification. The resulting ester is hydrolyzed using a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol to yield the final carboxylic acid.

Analog diversity can be introduced by:

  • Using substituted furan-2-acrylic acids in Step 1.

  • Replacing glycine ester with other amino acid esters in Step 2.

  • Further modifying the resulting N-(Furan-2-yl-acryloyl)-amino acid.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the N-(Furan-2-yl-acryloyl) scaffold have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects.[3][4] The structure-activity relationship (SAR) of these compounds is highly dependent on the substitutions on both the furan ring and the amino acid moiety.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of furan-based compounds against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][4] For instance, certain 3-furan-2-yl-acrylonitrile derivatives have shown moderate to high cytotoxicity against breast cancer cell lines.[5]

Table 1: Cytotoxicity of Selected Furan-2-yl-acrylonitrile Derivatives against Breast Cancer Cell Lines [5]

Compound IDR Group on Furan RingCell LineGrowth Percent (GP) (%)
6b 4-FluorophenylMDA-MB-468-25.86
6c 4-ChlorophenylT-47D-38.24
6d 4-ChlorophenylMDA-MB-468-15.42
6e 4-BromophenylT-47D-21.77
6f 4-IodophenylMDA-MB-468-10.11
6g 4-TrifluoromethylphenylT-47D1.28

Note: A negative Growth Percent indicates cell killing.

The data suggests that halogen substitutions on a phenyl ring at the 5-position of the furan moiety can significantly influence the cytotoxic activity of these compounds.

In another study, a series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were synthesized and evaluated for their anti-proliferative activities. Compound 5c from this series showed a potent inhibitory effect on the proliferation of HeLa cells with an IC50 value of 3.10 ± 0.02 μM.[1]

Table 2: Anti-proliferative Activities of Naphthoquinone-furan-2-cyanoacryloyl Hybrids [6]

Compound IDCancer Cell LineInhibition Rate (%) at 10 µMIC50 (µM)
4f HeLa59.1N/A
4f A54959.49N/A
5c HCT11667.67N/A
5c HeLa75.783.10 ± 0.02
8c HeLa55.62N/A

N/A: Not available

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. For example, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown activity against Escherichia coli and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL for some compounds.[3]

Experimental Protocols

General Procedure for Synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives (6a-i)[5]

To a solution of 0.01 mol of the appropriate furfural or 5-arylfurfural and 0.01 mol of the corresponding thiazol-2-ylacetonitrile in 20 ml of ethanol, 2 drops of piperidine were added. The reaction mixture was refluxed for 1 hour. The precipitate that formed was filtered off, washed with alcohol, and the final product was purified by recrystallization from a mixture of ethanol and DMF.

MTT Assay for Cytotoxicity Screening[4]

This protocol is suitable for high-throughput screening in a 96-well plate format.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells. Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37 °C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizations

Workflow Diagrams

G cluster_synthesis Synthesis Workflow Furan-2-acrylic acid Furan-2-acrylic acid Coupling Coupling Furan-2-acrylic acid->Coupling Amino Acid Ester Amino Acid Ester Amino Acid Ester->Coupling Ester Derivative Ester Derivative Coupling->Ester Derivative Saponification Saponification Ester Derivative->Saponification Final this compound Analog Final this compound Analog Saponification->Final this compound Analog

Caption: General synthesis workflow for this compound analogs.

G cluster_bioassay Cytotoxicity Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_2 Incubate_2 Add MTT->Incubate_2 Solubilize Formazan Solubilize Formazan Incubate_2->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Diagram

While the exact molecular targets for many this compound analogs are still under investigation, a plausible mechanism of action for their anticancer effects involves the induction of apoptosis through the modulation of key signaling pathways. For instance, some furan-based compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[4] A potential signaling pathway is depicted below.

G This compound Analog This compound Analog Cellular Stress Cellular Stress This compound Analog->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative intrinsic apoptosis signaling pathway.

Conclusion

N-(Furan-2-yl-acryloyl)-glycine ("this compound") analogs and derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity. The quantitative data presented in this guide highlights key structure-activity relationships, providing a foundation for the rational design of new, more effective therapeutic agents. The detailed experimental protocols and workflow visualizations serve as practical resources for researchers to further explore the biological activities and mechanisms of action of this intriguing class of molecules. Future work should focus on elucidating the specific molecular targets and further exploring the in vivo efficacy and safety profiles of lead compounds.

References

Methodological & Application

Application Notes and Protocols for the Fa-Gly-Oh Fluorescence-Activatable Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the use of the Fa-Gly-Oh assay, a fluorescence-activatable method designed for the sensitive measurement of peptidyl-glycine alpha-hydroxylating monooxygenase (PHM) activity. This assay is particularly valuable for researchers, scientists, and drug development professionals engaged in the study of peptide-modifying enzymes and the screening of potential inhibitors.

Introduction

Peptidyl-glycine alpha-hydroxylating monooxygenase (PHM) is a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters. It catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of C-terminal glycine residues of propeptides, which is the first of two steps in producing the C-terminal amide. This amidation is often essential for the biological activity of the peptide.

The this compound assay utilizes a fluorogenic substrate, "this compound," which is a peptide sequence ending in glycine with a covalently attached fluorophore (Fa). In its native state, the fluorescence of the substrate is quenched. Upon enzymatic hydroxylation of the glycine by PHM, a conformational change or subsequent reaction leads to a significant increase in fluorescence intensity. This fluorescence activation provides a direct and sensitive measure of PHM enzyme activity.

Principle of the Assay

The core of the this compound assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product. The reaction is catalyzed by PHM, which requires molecular oxygen, copper, and a reducing agent like ascorbate as cofactors. The rate of fluorescence increase is directly proportional to the PHM activity under appropriate conditions.

Enzymatic Reaction Pathway

The diagram below illustrates the enzymatic reaction central to the this compound assay.

Fa_Gly_Oh_Pathway cluster_0 PHM Catalytic Cycle Substrate Fa-Peptide-Gly (Low Fluorescence) Intermediate Fa-Peptide-Gly-OH (Hydroxylated) Substrate->Intermediate Enzymatic Hydroxylation Enzyme_Cofactors PHM + O2 + Ascorbate + Cu2+ Enzyme_Cofactors->Intermediate Product Fluorescent Product Intermediate->Product Spontaneous Rearrangement/ Unquenching

Caption: Enzymatic hydroxylation of the this compound substrate by PHM leads to a fluorescent product.

Materials and Methods

3.1. Required Materials

  • This compound substrate

  • Recombinant or purified PHM enzyme

  • Assay Buffer (e.g., 100 mM MES, pH 5.5)

  • Copper Sulfate (CuSO₄)

  • Ascorbic Acid

  • Catalase (to remove hydrogen peroxide, which can damage the enzyme)

  • Microplate reader with fluorescence detection capabilities (e.g., excitation/emission suitable for the specific fluorophore)

  • 96-well or 384-well black microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

3.2. Reagent Preparation

  • Assay Buffer: Prepare a 100 mM MES buffer and adjust the pH to 5.5. The optimal pH for PHM activity is typically between 5.0 and 5.5.[1]

  • Copper Sulfate Stock Solution: Prepare a 10 mM stock solution of CuSO₄ in deionized water. The final concentration required for maximal enzyme activity is typically around 1 µM.[1]

  • Ascorbic Acid Stock Solution: Prepare a 100 mM stock solution of ascorbic acid in deionized water. This solution should be made fresh daily to ensure its reducing capacity. The typical final concentration is 2 mM.[1]

  • This compound Substrate Stock Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Enzyme Solution: Dilute the PHM enzyme to the desired concentration in a suitable buffer immediately before use.

Experimental Protocol

The following protocol is a general guideline and may require optimization for specific experimental conditions.

Experimental Workflow

The following diagram outlines the key steps in performing the this compound assay.

Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Cofactors, and Substrate Start->Prepare_Reagents Add_Components Add Buffer, Catalase, Cu2+, and Substrate to Plate Prepare_Reagents->Add_Components Pre_Incubate Pre-incubate Plate at Reaction Temperature Add_Components->Pre_Incubate Initiate_Reaction Add PHM Enzyme and Ascorbate to Initiate Reaction Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Signal Kinetically Over Time Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Initial Reaction Rates (Vmax) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A stepwise workflow for conducting the this compound PHM activity assay.

Assay Procedure:

  • To each well of a black microplate, add the following components in order:

    • Assay Buffer (to bring the final volume to 100 µL)

    • Catalase (final concentration, e.g., 10 µg/mL)

    • CuSO₄ (final concentration, 1 µM)

    • This compound substrate (final concentration, e.g., 1-10 µM; this should be optimized and ideally be around the Kₘ value). The Kₘ value for a similar peptide substrate has been reported to be around 3.5 µM.[1]

  • If screening for inhibitors, add the test compounds at this stage.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding a solution containing both the PHM enzyme and ascorbic acid (final concentration, 2 mM).

  • Immediately place the plate in a pre-warmed microplate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., every 30-60 seconds for 30-60 minutes).

  • Include appropriate controls:

    • No Enzyme Control: To determine background fluorescence and substrate stability.

    • No Substrate Control: To measure any intrinsic fluorescence from the enzyme or other components.

    • Positive Control: A known concentration of active PHM.

    • Inhibitor Control: A known PHM inhibitor to validate the assay for screening purposes.

Data Presentation and Analysis

The primary output of the assay is the change in fluorescence intensity over time. The initial rate of the reaction (V₀), which is proportional to the enzyme activity, should be calculated from the linear portion of the kinetic curve.

Table 1: Summary of Quantitative Assay Parameters

ParameterTypical Value/RangeReference/Note
Enzyme
PHM Concentration1-10 nMDependent on enzyme purity and specific activity.
Substrate & Cofactors
This compound Substrate (Kₘ)~0.8 - 3.5 µMKₘ can vary with the peptide sequence.[1][2]
Copper (Cu²⁺)1 µMRequired for maximal activity.[1]
Ascorbate2 mMServes as the electron donor.[1]
Reaction Conditions
pH5.0 - 5.5Optimal pH range for PHM.[1]
Temperature37°C
Instrumentation
Excitation/Emission λFluorophore-dependente.g., 485/520 nm for a fluorescein-like dye.
Read Interval30-60 seconds
Total Read Time30-60 minutes

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for PHM and its variants.[1][2]

  • High-Throughput Screening (HTS): Screening of compound libraries to identify potential inhibitors or activators of PHM for drug discovery.

  • Enzyme Characterization: Studying the effects of mutations, pH, temperature, and cofactors on PHM activity.

  • Biological Sample Analysis: Measuring PHM activity in cell lysates or tissue homogenates, although sensitivity and interfering substances need to be considered.

References

Application Notes and Protocols for Inducing Fas-Mediated Signaling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fas-activating compounds to study the Fas signaling pathway in cell culture experiments. The focus is on inducing apoptosis (programmed cell death) through the Fas receptor (also known as Apo1 or CD95), a critical pathway in normal physiology and various diseases.[1]

Introduction to the Fas Signaling Pathway

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its activation by its natural ligand, Fas ligand (FasL), or by cross-linking antibodies, triggers a signaling cascade that culminates in apoptosis.[1][2] This pathway plays a central role in the regulation of the immune system and the elimination of cancerous or infected cells.[1] Dysregulation of the Fas pathway is implicated in various malignancies and autoimmune diseases.[1]

Upon binding of FasL, the Fas receptor trimerizes, leading to the recruitment of the adaptor protein Fas-Associated Death Domain (FADD) to its cytoplasmic death domain.[1][2] FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-8, an initiator caspase, then triggers a downstream cascade by activating effector caspases, such as caspase-3, -6, and -7.[1][4] These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

In some cell types, the apoptotic signal is amplified through the mitochondrial pathway. Caspase-8 can cleave Bid, a Bcl-2 family protein. The resulting truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c, which then activates caspase-9 and subsequently the effector caspases.[1][4][6]

Data Presentation

The following table summarizes representative quantitative data from a typical experiment designed to assess the dose-dependent effect of a Fas-activating agent on a sensitive cell line (e.g., Jurkat cells) after a 24-hour incubation period.

Concentration of Fas Activator (ng/mL)Cell Viability (%)Caspase-3 Activity (Fold Change)Apoptotic Cells (%)
0 (Control)100 ± 51.0 ± 0.25 ± 2
1085 ± 72.5 ± 0.420 ± 4
5055 ± 66.8 ± 0.950 ± 7
10025 ± 412.3 ± 1.585 ± 6
25010 ± 315.1 ± 1.895 ± 3

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Fas-Activating Agent Stock Solution:

  • Dissolve the lyophilized Fas-activating agent (e.g., recombinant FasL or an activating anti-Fas antibody) in sterile, endotoxin-free phosphate-buffered saline (PBS) or the recommended solvent to create a high-concentration stock solution (e.g., 100 µg/mL).

  • Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

1.2 Cell Culture Medium:

  • Use the appropriate complete cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

Protocol 2: Cell Culture and Treatment
  • Cell Seeding:

    • For adherent cells, seed them in multi-well plates (e.g., 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.

    • For suspension cells, seed them at a recommended density (e.g., 1 x 10^5 cells/mL) in multi-well plates.

  • Incubation:

    • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

  • Treatment:

    • Thaw an aliquot of the Fas-activating agent stock solution.

    • Prepare a series of dilutions of the Fas-activating agent in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells (for adherent cells) and replace it with the medium containing the different concentrations of the Fas-activating agent. For suspension cells, add the concentrated Fas-activating agent directly to the wells to achieve the final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation:

    • Incubate the treated cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize the solution and store it at 4°C, protected from light.

  • MTT Addition:

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well of a 96-well plate containing 100 µL of medium.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Measurement of Caspase-3 Activity

This protocol describes a fluorometric assay for measuring the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • At the end of the treatment period, pellet the cells by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Caspase Assay:

    • In a 96-well black plate, add an equal amount of protein from each lysate to each well.

    • Add the assay buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at different time points using a fluorescence plate reader.

    • Calculate the caspase-3 activity as the rate of change in fluorescence and express it as a fold change relative to the untreated control.

Mandatory Visualizations

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Bid Bid Caspase8->Bid Cleavage Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates tBid tBid Bid->tBid CytochromeC Cytochrome c Release tBid->CytochromeC Induction CytochromeC->Procaspase3 Activation via Apoptosome

Caption: A diagram of the Fas-mediated apoptosis signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing Fas-Mediated Apoptosis Start Start Seed_Cells Seed Cells (Adherent or Suspension) Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_Treatment Prepare Serial Dilutions of Fas Activator Incubate_Overnight->Prepare_Treatment Treat_Cells Treat Cells with Fas Activator Prepare_Treatment->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Assay Select Assay Incubate_Treatment->Assay Viability_Assay Cell Viability Assay (e.g., MTT) Assay->Viability_Assay Metabolic Activity Caspase_Assay Caspase Activity Assay (e.g., Caspase-3) Assay->Caspase_Assay Enzyme Activity Apoptosis_Assay Apoptosis Detection (e.g., Annexin V Staining) Assay->Apoptosis_Assay Cellular Markers Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis Caspase_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A workflow for studying Fas-mediated apoptosis in cell culture.

References

Application Notes and Protocols for Roxadustat (FG-4592) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound referred to as "Fa-Gly-Oh" in the query is not a standard scientific designation. Based on the chemical structure of Roxadustat (FG-4592), which includes a glycine moiety, it is highly probable that "this compound" is a misnomer or an internal shorthand for Roxadustat. This document will henceforth refer to the compound as Roxadustat (FG-4592).

Introduction

Roxadustat (also known as FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1][2] By reversibly inhibiting these enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α subunits.[1] This stabilization results in the increased production of endogenous erythropoietin (EPO), improved iron regulation, and the stimulation of erythropoiesis.[1][3][4] Roxadustat is under investigation for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis-dependent and dialysis-dependent patients.[1] Its mechanism of action offers a more physiological approach to managing anemia compared to traditional erythropoiesis-stimulating agents (ESAs).[4]

Mechanism of Action

Under normoxic (normal oxygen) conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent degradation by the proteasome.[1] Roxadustat inhibits PHD enzymes, preventing the degradation of HIF-α even in the presence of normal oxygen levels.[4] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-responsive elements (HREs) on target genes.[5][6] This leads to the transcription of genes involved in erythropoiesis (e.g., EPO), iron metabolism (e.g., divalent metal transporter 1, ferroportin), and angiogenesis.[4]

Signaling Pathway Diagram

Roxadustat_Mechanism_of_Action cluster_normoxia Normoxia cluster_roxadustat With Roxadustat PHD PHD VHL VHL PHD->VHL Recognition HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_normoxia Degradation Roxadustat Roxadustat (FG-4592) PHD_inhibited PHD Roxadustat->PHD_inhibited Inhibition HIFa_stabilized HIF-α (stabilized) HIF_complex HIF-α/HIF-β Complex HIFa_stabilized->HIF_complex Dimerization with HIF-β HRE Hypoxia Responsive Element HIF_complex->HRE Binding Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Transcription

Caption: Mechanism of action of Roxadustat (FG-4592).

In Vivo Animal Studies: Data and Protocols

Roxadustat has been evaluated in various animal models to assess its efficacy and safety in treating anemia and other conditions.

Anemia in Chronic Kidney Disease (CKD)

Objective: To evaluate the efficacy of Roxadustat in correcting anemia in a rat model of CKD.

Animal Model: 5/6th nephrectomy rat model.[7][8]

Quantitative Data Summary:

ParameterControl Group (CKD + Vehicle)Roxadustat-Treated Group (CKD)Reference
Hemoglobin (g/dL)Significantly lower than healthy controlsCorrected to levels of healthy controls[7][8]
Hematocrit (%)Significantly lower than healthy controlsCorrected to levels of healthy controls[7][8]
Serum EPOSignificantly lower than healthy controlsIncreased in a dose-dependent manner[7][8]

Experimental Protocol:

  • Animal Model Creation: Induce chronic kidney disease in male Sprague-Dawley rats by performing a 5/6th nephrectomy.

  • Treatment: Following recovery and confirmation of anemia, administer Roxadustat or vehicle orally to the respective groups. A typical dosing regimen is intermittent (e.g., three times a week) and dose-dependent.[7]

  • Monitoring: Monitor hematological parameters (hemoglobin, hematocrit, reticulocytes) and serum EPO levels regularly throughout the study period.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for final analysis.

Anemia of Inflammation

Objective: To assess the efficacy of Roxadustat in a rat model of anemia of inflammation with impaired iron metabolism.

Animal Model: Peptidoglycan polysaccharide (PG-PS)-induced anemia in rats.[7][8]

Quantitative Data Summary:

ParameterControl Group (PG-PS + Vehicle)Roxadustat-Treated Group (PG-PS)Reference
Hemoglobin (g/dL)Significantly decreasedSignificantly increased compared to control[7][8]
Hepatic Hepcidin ExpressionSignificantly increasedSignificantly decreased[7][8]
Duodenal DMT1 ExpressionDecreasedIncreased[7][8]
Duodenal Cytochrome b ExpressionDecreasedIncreased[7][8]

Experimental Protocol:

  • Animal Model Creation: Induce anemia of inflammation in rats by administering peptidoglycan polysaccharide (PG-PS).

  • Treatment: Administer Roxadustat or vehicle orally.

  • Sample Collection: Collect blood samples to monitor hemoglobin levels.

  • Gene Expression Analysis: At the end of the study, harvest liver and duodenal tissues to analyze the expression of hepcidin, divalent metal transporter 1 (DMT1), and duodenal cytochrome b via qPCR or other molecular biology techniques.

Renal Ischemia/Reperfusion (I/R) Injury

Objective: To investigate the protective effects of Roxadustat against renal I/R injury in mice.

Animal Model: Mouse model of bilateral renal pedicle clamping.[9][10]

Quantitative Data Summary:

ParameterI/R + Vehicle GroupI/R + Roxadustat GroupReference
Serum CreatinineSignificantly elevatedSignificantly reduced[9]
Blood Urea Nitrogen (BUN)Significantly elevatedSignificantly reduced[9]
Kidney Injury Molecule-1 (KIM-1)Markedly increasedSignificantly reduced[9]
Inflammatory Cytokines (TNF-α, IL-1β)Significantly upregulatedSignificantly downregulated[9]
Macrophage and Neutrophil InfiltrationMarkedly increasedSignificantly attenuated[9]

Experimental Protocol:

  • Preconditioning: Administer Roxadustat (e.g., 10 mg/kg/day via intraperitoneal injection) or vehicle to mice for 48 hours prior to inducing ischemia.[9]

  • I/R Injury Model: Induce renal ischemia by clamping the bilateral renal pedicles for 30 minutes, followed by reperfusion.[9]

  • Functional Assessment: Collect blood samples at specified time points post-reperfusion to measure serum creatinine and BUN levels.

  • Histological and Molecular Analysis: Harvest kidneys for histological examination (e.g., H&E staining) to assess tubular injury and for immunohistochemistry to detect markers of injury (KIM-1) and inflammation (macrophage and neutrophil infiltration). Analyze the expression of inflammatory cytokines using methods like ELISA or qPCR.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Animal Model Selection & Induction (e.g., CKD, I/R) Grouping Randomization into Control & Treatment Groups Animal_Model->Grouping Dosing Roxadustat (FG-4592) Administration (Oral/IP) Grouping->Dosing Monitoring Regular Monitoring (Health, Body Weight) Dosing->Monitoring Blood_Sampling Blood Sampling (Hematology, Biochemistry) Monitoring->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Kidney, Liver, etc.) Blood_Sampling->Tissue_Harvesting Histology Histological Analysis Tissue_Harvesting->Histology Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Tissue_Harvesting->Molecular_Analysis

Caption: General experimental workflow for in vivo studies with Roxadustat.

Concluding Remarks

Roxadustat (FG-4592) is a promising therapeutic agent with a well-defined mechanism of action centered on the stabilization of HIF-1α. In vivo animal studies have demonstrated its efficacy in treating anemia associated with chronic kidney disease and inflammation, as well as its protective effects in models of ischemia-reperfusion injury. The provided protocols and data serve as a guide for researchers and drug development professionals interested in further exploring the therapeutic potential of Roxadustat in various preclinical models. It is crucial to adhere to ethical guidelines for animal research and to tailor experimental designs to the specific research question being addressed.

References

Standard Operating Procedure for Roxadustat (FG-4592) Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Roxadustat, also known as FG-4592 and bearing the chemical name N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]-glycine, is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] By inhibiting PHD enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to the stabilization and accumulation of HIF-α.[2][3] This transcription factor then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes.[4] This action stimulates erythropoiesis, increases endogenous erythropoietin (EPO) production, and improves iron metabolism.[2][5] Roxadustat is primarily investigated for the treatment of anemia associated with chronic kidney disease (CKD).[5][6]

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for Roxadustat is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Roxadustat (FG-4592)

PropertyValueReference(s)
Molecular Formula C₁₉H₁₆N₂O₅[6]
Molecular Weight 352.34 g/mol [7]
Appearance White to pale green solid[8]
Solubility
   DMSO≥17.62 mg/mL; up to 240 mg/mL with sonication[1]
   DMF50 mg/mL[8]
   Ethanol≥2.9 mg/mL (with gentle warming and sonication)[8]
   WaterInsoluble (0.1 mg/mL)[8]
Storage (Powder) -20°C for up to 3 years[1][9]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 2 months[1][4][7]

Table 2: Pharmacokinetic Parameters of Roxadustat in Humans

ParameterValueReference(s)
Bioavailability Orally bioavailable[1]
Time to Peak Plasma Concentration (Tmax) ~2 hours[10]
Elimination Half-Life 9.6 - 16 hours in healthy volunteers; ~18 hours in patients with impaired renal function[6][10]
Plasma Protein Binding ~99%[6][10]
Apparent Volume of Distribution 22 - 57 L[6]
Apparent Clearance 1.2 - 2.65 L/h[6]
Handling and Storage

3.1. Personal Protective Equipment (PPE)

When handling Roxadustat powder, it is essential to use appropriate personal protective equipment to avoid inhalation, and skin and eye contact.[11] This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

  • A NIOSH/MSHA or European Standard EN 149 approved respirator[11]

3.2. Storage

  • Powder: Store the solid compound in a tightly sealed container at -20°C for long-term stability (up to 3 years).[1][9]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

3.3. Solution Preparation

  • In Vitro Studies: For cell-based assays, dissolve Roxadustat in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[12] Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced toxicity.[12]

  • In Vivo Studies: For oral administration in animal models, Roxadustat can be formulated as a suspension. A common vehicle is 0.5% sodium carboxymethylcellulose (Na-CMC) in distilled water.[13] For intraperitoneal injections, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, with sonication recommended to aid dissolution.[1] All solutions for in vivo use should be prepared fresh on the day of administration.[9]

3.4. Disposal

Dispose of unused Roxadustat and contaminated materials in accordance with local, state, and federal regulations for chemical waste.[11] Do not allow the substance to enter drains or surface water.[11]

Experimental Protocols

4.1. In Vitro Experiment: HIF-1α Stabilization Assay via Western Blot

This protocol describes the detection of HIF-1α stabilization in cultured cells treated with Roxadustat.

Workflow for HIF-1α Western Blot

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Seed Cells Seed Cells Treat with Roxadustat Treat with Roxadustat Seed Cells->Treat with Roxadustat 24h Cell Lysis Cell Lysis Treat with Roxadustat->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, Hep3B, or a cell line relevant to the research question) in appropriate culture dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Roxadustat (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, or 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[12]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[12]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[3][14]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • A loading control, such as β-actin or GAPDH, should be used to normalize the results.[14]

4.2. In Vivo Experiment: Murine Model of Cisplatin-Induced Acute Kidney Injury

This protocol outlines a study to evaluate the protective effects of Roxadustat in a rat model of acute kidney injury (AKI).

Workflow for In Vivo AKI Model

G cluster_0 Animal Preparation cluster_1 Treatment and Injury Induction cluster_2 Monitoring and Sample Collection Acclimatization Acclimatization Group Allocation Group Allocation Acclimatization->Group Allocation Roxadustat Administration Roxadustat Administration Group Allocation->Roxadustat Administration Cisplatin Injection Cisplatin Injection Roxadustat Administration->Cisplatin Injection e.g., on day 4 Daily Monitoring Daily Monitoring Cisplatin Injection->Daily Monitoring Sacrifice and Sample Collection Sacrifice and Sample Collection Daily Monitoring->Sacrifice and Sample Collection Data Analysis Data Analysis Sacrifice and Sample Collection->Data Analysis

Caption: Experimental workflow for a cisplatin-induced AKI model in rats.

Methodology:

  • Animal Acclimatization and Grouping: Acclimate male Wistar rats for at least one week.[15] Randomly divide the animals into experimental groups (e.g., Sham, Vehicle + Cisplatin, Roxadustat + Cisplatin).[15]

  • Drug Administration: Administer Roxadustat (e.g., 10 mg/kg) or the vehicle solution daily via oral gavage for a predetermined period (e.g., 7 days).[15]

  • Induction of AKI: On a specified day of the treatment period (e.g., day 4), induce acute kidney injury with a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).[15]

  • Monitoring: Monitor the animals daily for changes in body weight, food and water intake, and overall health.[15]

  • Sample Collection and Analysis: At the end of the study (e.g., 72 hours after cisplatin injection), euthanize the animals and collect blood and kidney tissues.

    • Analyze serum for markers of renal function, such as blood urea nitrogen (BUN) and creatinine.[14]

    • Process kidney tissues for histopathological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot for injury and inflammatory markers).[14]

Signaling Pathway

Roxadustat Mechanism of Action

Under normoxic conditions, the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent proteasomal degradation.[4][16] Roxadustat, by inhibiting PHD, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in erythropoiesis and iron metabolism.[2][4]

G cluster_0 Normoxia cluster_1 Hypoxia / Roxadustat HIF-α HIF-α PHD PHD HIF-α->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Roxadustat Roxadustat Roxadustat->PHD Inhibition HIF-α_stable HIF-α (stabilized) Nucleus Nucleus HIF-α_stable->Nucleus Translocation HRE Binding HRE Binding Nucleus->HRE Binding with HIF-β Gene Transcription Gene Transcription HRE Binding->Gene Transcription EPO, Iron Metabolism Genes

Caption: Roxadustat's mechanism of action via HIF-PHD inhibition.

Disclaimer

This document is intended for research use only and is not a substitute for a comprehensive risk assessment. All procedures should be performed by trained personnel in a suitably equipped laboratory, following all applicable institutional and national safety guidelines.

References

Fa-Gly-Oh dosage and concentration for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Fa-Gly-Oh

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental use of this compound, a fluorescently labeled glycine derivative. For the purposes of this document, this compound is defined as glycine N-terminally conjugated to a fluorescein derivative, a widely utilized fluorescent tag in biological research. This modification allows for the sensitive detection and quantification of the molecule in various experimental settings. This compound can serve as a valuable tool for studying amino acid transport, peptide uptake, and as a tracer in various cell-based assays.

The protocols detailed below offer starting points for common applications and may require optimization based on specific experimental systems and objectives.

Quantitative Data Summary

For effective experimental design, understanding the key quantitative parameters of this compound is crucial. The following table summarizes these properties.

ParameterValueReference/Method
Molecular Weight Varies based on the specific fluorescein derivativeMass Spectrometry
Excitation Maximum (λex) ~495 nmSpectrofluorometry
Emission Maximum (λem) ~517 nmSpectrofluorometry
Recommended Stock Solution Concentration 1-10 mM in DMSO or DMFGeneral laboratory practice for fluorescent probes[1]
Typical In Vitro Working Concentration 1-100 µMConcentration-dependent uptake studies[2]
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹ at ~495 nmBased on carboxyfluorescein (FAM)[3]
Quantum Yield (Φ) ~0.9Based on carboxyfluorescein (FAM)

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize the cellular internalization of this compound in cultured cells.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde or Paraformaldehyde (for fixing)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of this compound Solution: Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 10 µM).

  • Incubation: Remove the culture medium from the cells and replace it with the this compound containing medium. Incubate the cells for a specific time course (e.g., 15, 30, 60 minutes) at 37°C in a CO₂ incubator.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove extracellular probe. An acidic wash with a glycine-HCl buffer (pH 3.0) can be employed to remove cell-surface bound conjugates.[1][4]

  • Fixation: Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in the green channel for this compound and the blue channel for the nuclear stain.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

Objective: To quantify the uptake of this compound by a cell population.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell detachment solution

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation: Culture cells in suspension or detach adherent cells using trypsin. Wash the cells with PBS and resuspend them in cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Add this compound to the cell suspension at various concentrations (e.g., 1, 10, 50, 100 µM) and incubate for a defined period (e.g., 30 minutes) at 37°C. Include an unstained control.

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them three times with ice-cold PBS to remove excess this compound.

  • Resuspension: Resuspend the cells in 0.5 mL of cold PBS or flow cytometry staining buffer.

  • Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (typically around 525/50 nm).[5][6][7]

  • Data Interpretation: The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized this compound.

Protocol 3: In Vitro Binding Assay (Competitive Format)

Objective: To assess the binding of this compound to a target protein or receptor and to determine the binding affinity of unlabeled competitor ligands.

Materials:

  • This compound

  • Purified target protein

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Unlabeled competitor ligand

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein in the assay buffer.

    • Prepare a stock solution of this compound in the assay buffer. The final concentration should be at or below its dissociation constant (Kd) for the target, if known.

    • Prepare a serial dilution of the unlabeled competitor ligand in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed concentration of the target protein.

    • Add the serially diluted unlabeled competitor.

    • Add a fixed concentration of this compound to all wells.

    • Include controls: wells with only this compound (for background fluorescence) and wells with this compound and the target protein but no competitor (for maximum binding).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ of the competitor. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using this compound. In this example, this compound is transported into the cell via an amino acid transporter and subsequently modulates a downstream signaling cascade.

FaGlyOh_Signaling_Pathway FaGlyOh_ext This compound (Extracellular) Transporter Amino Acid Transporter FaGlyOh_ext->Transporter Binding FaGlyOh_int This compound (Intracellular) Transporter->FaGlyOh_int Transport TargetProtein Target Protein FaGlyOh_int->TargetProtein Interaction SignalingCascade Signaling Cascade TargetProtein->SignalingCascade Activation CellularResponse Cellular Response (e.g., Gene Expression) SignalingCascade->CellularResponse Modulation

Hypothetical signaling pathway involving this compound.
Experimental Workflow

The following diagram outlines the general workflow for a cellular uptake experiment using this compound.

Cellular_Uptake_Workflow start Start seed_cells Seed Cells on Coverslips/Plates start->seed_cells prepare_probe Prepare this compound Working Solution seed_cells->prepare_probe incubate Incubate Cells with this compound prepare_probe->incubate wash Wash Cells with Cold PBS incubate->wash fix_stain Fix and Counterstain (e.g., DAPI) wash->fix_stain image Image with Fluorescence Microscope fix_stain->image analyze Analyze Images/ Quantify Fluorescence image->analyze end End analyze->end

Workflow for a cellular uptake experiment.

References

Application Notes and Protocols for Trifluoroacetyl-Glycine (TFA-Gly-OH) in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoroacetyl-Glycine (TFA-Gly-OH) is a protected amino acid derivative primarily utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2] Its main function is to introduce a glycine residue into a peptide chain, with the trifluoroacetyl (TFA) group serving as a stable N-terminal protecting group.[1][2] While not a therapeutic agent delivered directly to biological systems, the peptides synthesized using Tthis compound have broad applications in research and drug development. These application notes provide an overview of Tthis compound's role in peptide synthesis and discuss the subsequent delivery of the synthesized peptides.

Chemical Properties and Applications

Tthis compound is a white to off-white crystalline powder soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).[1] The TFA protecting group is stable under the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively, making it a valuable tool for specific applications in peptide synthesis.[2]

Key Applications in Peptide Synthesis:

  • Introduction of Glycine Residues: Glycine's conformational flexibility is often crucial for the biological activity of a peptide. Tthis compound allows for the precise incorporation of glycine into a peptide sequence.[1]

  • N-Terminal Modification: The TFA group can be retained in the final peptide to alter its properties or be selectively removed to allow for further modifications.[1]

  • Orthogonal Protection Strategy: The stability of the TFA group to standard deprotection reagents allows for its use in complex synthetic schemes where selective deprotection is required.[1][2]

  • Loading of the First Amino Acid: Tthis compound is particularly useful for attaching the initial glycine residue to a resin, minimizing racemization that can occur with other methods.[2]

  • Peptide Segment Condensation: The robust nature of the TFA protecting group makes it suitable for the synthesis of peptide fragments that are later joined together.[2]

Quantitative Data for Solid-Phase Peptide Synthesis

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a model tripeptide (e.g., TFA-Gly-Ala-Phe-OH) on a 0.1 mmol scale. Actual yields may vary depending on the specific peptide sequence and synthesis conditions.[1]

ParameterValue
Resin Loading Capacity0.5 - 1.0 mmol/g
Amino Acid Equivalents3 eq. per coupling
Coupling Reagent Equivalents (HBTU/HOBt)3 eq. per coupling
Base Equivalents (DIPEA)6 eq. per coupling
Coupling Time1 - 2 hours
Deprotection Reagent20% Piperidine in DMF
Deprotection Time3 min + 10 min
Cleavage CocktailTFA/H₂O/TIS (95:2.5:2.5, v/v/v)
Cleavage Time2 - 3 hours
Typical Crude Peptide Yield70 - 90%
Purity (before purification)60 - 80%

Experimental Protocols

Protocol 1: Coupling of Tthis compound to a Resin

This protocol describes the first step in SPPS, attaching Tthis compound to a resin.

Materials:

  • Wang resin

  • Tthis compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Tthis compound (3 equivalents relative to resin substitution) and DMAP (0.1 equivalents) in a minimal amount of DMF.

  • Add the Tthis compound/DMAP solution to the resin.

  • Add DIC (3 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction vessel and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.[2]

Protocol 2: N-Terminal TFA Group Deprotection

This protocol outlines the removal of the TFA protecting group.

Materials:

  • Peptide-resin with an N-terminal TFA-Glycine

  • 1 M Piperidine in DMF

  • DMF, DCM, MeOH

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 1 M piperidine in DMF for 2 hours at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).[2]

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final release of the synthesized peptide from the solid support.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (95% TFA, 2.5% TIS, and 2.5% water)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail fresh.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide.[3]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., Tthis compound) Wash1->Coupling Repeat for each amino acid Wash2 Wash with DMF/DCM Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

decision_tree start Need to Synthesize a Peptide? q1 Is Glycine the C-terminal residue? start->q1 q2 Is this for peptide segment condensation? q1->q2 No use_tfa Use Tthis compound for initial loading q1->use_tfa Yes use_tfa2 Use Tthis compound for N-terminal protection q2->use_tfa2 Yes other Use standard Fmoc-Gly-OH q2->other No

Caption: Decision-making process for using Tthis compound in SPPS.

Delivery Methods for Synthesized Peptides in Biological Systems

While Tthis compound itself is not delivered to biological systems, the peptides synthesized using this method often are. The delivery of peptide-based therapeutics presents several challenges, including poor stability and low permeability across biological membranes. Various strategies are employed to overcome these hurdles.

Common Peptide Delivery Strategies:

  • Parenteral Administration: The most common route, including intravenous, subcutaneous, and intramuscular injections, bypasses the gastrointestinal tract, avoiding enzymatic degradation.

  • Oral Delivery: To protect peptides from the harsh environment of the GI tract, encapsulation methods such as liposomes, nanoparticles, and microemulsions are being explored.

  • Topical and Transdermal Delivery: For localized treatment, peptides can be formulated into creams, gels, or patches.[4]

  • Pulmonary Delivery: Inhalation can be a non-invasive method for systemic delivery of peptides.

The choice of delivery method depends on the specific peptide's properties and its therapeutic target. Research into novel drug delivery systems is ongoing to improve the efficacy and patient compliance of peptide-based drugs.[5]

Signaling Pathways

Tthis compound is a synthetic building block and does not have a direct role in biological signaling pathways. However, the glycine residue it incorporates is a key amino acid with its own biological significance. Glycine can act as an inhibitory neurotransmitter and has been shown to modulate the function of immune cells like macrophages. For instance, glycine can influence macrophage polarization through various signaling pathways.

Glycine_Signaling cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway cluster_nrf2 NRF2 Pathway Glycine Glycine IKK IKK Phosphorylation Glycine->IKK inhibits IkB IκB Degradation Glycine->IkB inhibits PTEN PTEN Glycine->PTEN blocks NRF2_HO1 NRF-2/HO-1 Upregulation Glycine->NRF2_HO1 upregulates IKK->IkB NFkB_Activation NF-κB Activation IkB->NFkB_Activation M1_Polarization M1 Macrophage Polarization (Pro-inflammatory) NFkB_Activation->M1_Polarization Akt Akt Upregulation PTEN->Akt Akt->NFkB_Activation inhibits NLRP3 NLRP3 Inflammasome NRF2_HO1->NLRP3 NLRP3->M1_Polarization

Caption: Glycine's influence on macrophage M1 polarization pathways.[6]

References

Measuring the Activity of Formylglycine-Generating Enzyme (FGE): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylglycine-generating enzyme (FGE) is a critical enzyme responsible for the post-translational modification of a specific cysteine or serine residue within a consensus sequence to a Cα-formylglycine (fGly) residue.[1][2] This modification is essential for the catalytic activity of sulfatases, a class of enzymes that hydrolyze sulfate esters and play crucial roles in various biological processes.[3] Dysregulation of FGE activity is associated with human diseases, such as multiple sulfatase deficiency, making FGE a potential therapeutic target.[3] Furthermore, the unique aldehyde group of the fGly residue serves as a chemical handle for site-specific protein modification, a technique known as "aldehyde tagging," with broad applications in biotechnology and drug development.[4][5]

These application notes provide an overview of the common techniques used to measure FGE activity, followed by detailed protocols for performing these assays in a research setting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of FGE in sulfatase activation and a general workflow for measuring its activity.

FGE_Signaling_Pathway cluster_ER Endoplasmic Reticulum Precursor_Sulfatase Precursor Sulfatase (with Cys in CXPXR motif) Active_Sulfatase Active Sulfatase (with fGly residue) Precursor_Sulfatase->Active_Sulfatase Oxidation FGE FGE (Formylglycine-Generating Enzyme) FGE->Precursor_Sulfatase Extracellular_Matrix Extracellular Matrix Active_Sulfatase->Extracellular_Matrix Secretion Sulfate_Ester Sulfated Biomolecule Active_Sulfatase->Sulfate_Ester Desulfated_Biomolecule Desulfated Biomolecule Sulfate_Ester->Desulfated_Biomolecule Hydrolysis FGE_Activity_Assay_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Analysis 3. Analysis Purify_FGE Purify Recombinant FGE Incubate Incubate FGE with Peptide Substrate Purify_FGE->Incubate Synthesize_Peptide Synthesize Peptide Substrate (e.g., ALCTPSRGSLFTGR) Synthesize_Peptide->Incubate Quench Quench Reaction (e.g., with HCl) Incubate->Quench HPLC Separate Substrate and Product by RP-HPLC Quench->HPLC Mass_Spec Detect Mass Shift by Mass Spectrometry HPLC->Mass_Spec Quantify Quantify Conversion Mass_Spec->Quantify

References

Application Notes and Protocols for Fa-Gly-Oh in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanacryloyl-Glycyl-L-Leucine (Fa-Gly-Oh) is a chromogenic dipeptide substrate valuable for the continuous monitoring of certain peptidase activities. The furanacryloyl (Fa) group at the N-terminus allows for spectrophotometric detection of its cleavage. Hydrolysis of the peptide bond between the glycine and leucine residues by a suitable enzyme leads to a decrease in absorbance, typically monitored around 340 nm. This characteristic makes this compound a useful tool in enzyme kinetics, inhibitor screening, and the characterization of proteases such as thermolysin and carboxypeptidases.

These application notes provide detailed protocols for the use of this compound in enzymatic assays, guidance on data analysis, and a summary of available kinetic data to facilitate its use in research and drug discovery.

Principle of the Assay

The enzymatic assay using this compound is based on the change in the spectral properties of the furanacryloyl group upon cleavage of the adjacent peptide bond. The intact this compound molecule has a distinct absorbance spectrum. When an enzyme hydrolyzes the Gly-Leu bond, the resulting Fa-Gly product exhibits a different absorbance spectrum. This change, specifically a decrease in absorbance at a specific wavelength (e.g., 340 nm), is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. The reaction can be monitored continuously using a spectrophotometer, allowing for the determination of initial reaction velocities.

Applications

  • Enzyme Activity Assays: this compound is a convenient substrate for determining the activity of specific endopeptidases and exopeptidases.

  • Enzyme Kinetics: The substrate can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which provide insights into enzyme efficiency and substrate affinity.

  • Inhibitor Screening: The assay is well-suited for high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases. A reduction in the rate of absorbance change in the presence of a test compound indicates inhibitory activity.

Data Presentation: Kinetic Parameters

The following table summarizes representative kinetic constants for enzymes known or predicted to hydrolyze this compound or similar substrates. This data is crucial for designing experiments and for comparing the substrate specificity of different enzymes.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
ThermolysinN-(3-[2-furyl]acryloyl)-Gly-L-Leu amide (FAGLA)Not ReportedVariable with temperatureNot Reported50 mM MES, pH 7.4, 1 mM CaCl₂, 4 M NaCl
Carboxypeptidase A4Fa-Phe-Phe0.01311.79.0 x 10⁵Not specified
Carboxypeptidase A4Fa-Phe-Leu0.02518.37.3 x 10⁵Not specified
Carboxypeptidase A4Fa-Phe-Met0.02011.75.8 x 10⁵Not specified
Carboxypeptidase A4Fa-Phe-Val0.04020.05.0 x 10⁵Not specified
Carboxypeptidase A4Fa-Phe-Ile0.05021.74.3 x 10⁵Not specified

Note: Kinetic data for the direct hydrolysis of this compound by thermolysin and carboxypeptidase A is not widely available in the literature. The data for FAGLA with thermolysin is provided as a close structural analog. The data for Fa-Phe-X substrates with Carboxypeptidase A4 illustrates the expected range of kinetic parameters for similar substrates.

Mandatory Visualizations

Enzymatic_Cleavage_of_Fa_Gly_Oh sub This compound (Substrate) enz Enzyme (e.g., Thermolysin, Carboxypeptidase) sub->enz Binds to active site prod1 Fa-Gly (Product 1) enz->prod1 Cleavage of Gly-Leu bond prod2 L-Leucine (Product 2) enz->prod2 signal Decrease in Absorbance at 340 nm prod1->signal Results in

Enzymatic cleavage of this compound and signal generation.

Experimental_Workflow_Fa_Gly_Oh_Assay prep 1. Reagent Preparation - Prepare Assay Buffer - Prepare this compound Stock Solution - Prepare Enzyme Stock Solution mix 2. Reaction Setup - Add Assay Buffer to cuvette/plate - Add this compound solution - (For inhibitor screening, add inhibitor) prep->mix equilibrate 3. Temperature Equilibration - Incubate reaction mixture at desired temperature mix->equilibrate initiate 4. Reaction Initiation - Add Enzyme to start the reaction equilibrate->initiate monitor 5. Data Acquisition - Continuously monitor absorbance decrease at 340 nm initiate->monitor analyze 6. Data Analysis - Calculate initial velocity (ΔAbs/min) - Determine kinetic parameters (Km, kcat) monitor->analyze

Application Notes and Protocols for N-Formylglycine (fGly) in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Formylglycine (fGly), a rare amino acid bearing an aldehyde functional group, is a critical post-translational modification found in the active site of sulfatase enzymes.[1][2] In this context, it serves as a key catalytic residue.[2][3] The unique, bio-orthogonal reactivity of the aldehyde group makes fGly an invaluable tool for the site-specific modification and labeling of peptides and proteins in research and drug development.[4][5] While direct incorporation of fGly into peptides via standard solid-phase peptide synthesis (SPPS) is challenging due to the aldehyde's instability under acidic cleavage conditions, a robust precursor-based strategy has been developed.[6][7] This involves the synthesis of a stable 1,2-diol-functionalized 4-hydroxy-L-threonine (hThr) residue, which is incorporated into the peptide and subsequently oxidized to fGly after cleavage from the resin.[6][7] These notes provide detailed protocols and data for the synthesis and application of fGly-containing peptides.

It is important to note that the term "Fa-Gly-Oh" is not a standard chemical nomenclature. Based on the context of peptide synthesis and modification, it is likely a misinterpretation or an uncommon abbreviation for N-formylglycine.

Applications in Peptide Synthesis and Bioconjugation

The primary application of incorporating fGly into peptides is to create a site-specific, bio-orthogonal handle for bioconjugation.[2][4] The aldehyde group of fGly does not react with any of the canonical amino acid side chains, allowing for precise chemical modification.[8] This has significant implications in various fields:

  • Drug Development: fGly technology is instrumental in the creation of next-generation therapeutics like antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a specific site on an antibody to target cancer cells.[9][10]

  • Protein Labeling: Peptides and proteins containing fGly can be specifically labeled with a variety of probes, including fluorophores, biotin, or polyethylene glycol (PEG), to study their function, localization, and dynamics.[11][12]

  • Development of Novel Biomaterials: The specific reactivity of fGly can be used to cross-link peptides and proteins to create novel hydrogels and other biomaterials.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-4-hydroxy-L-threonine (1,2-diol protected) Precursor
PropertyValue
Chemical Formula C29H29NO7 (as an example with a protecting group)
Molecular Weight Varies with protecting group
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other organic solvents
Purity (Typical) >98% (HPLC)
Storage Conditions -20°C, desiccated
Table 2: Typical Efficiencies for fGly-Peptide Synthesis and Modification
Process StepParameterTypical Value/YieldNotes
SPPS Incorporation Coupling Efficiency>95%Standard Fmoc-SPPS conditions with HATU/DIPEA.
Peptide Cleavage Crude Peptide Yield70-95%Sequence-dependent.
Diol Oxidation to fGly Conversion Efficiency>95%Monitored by LC-MS. Reaction is typically rapid.[6][7]
Bioconjugation Ligation Yield>90%With hydrazide or aminooxy probes under optimized conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Diol-Protected hThr-Containing Peptide

This protocol describes the manual incorporation of an Fmoc-protected 1,2-diol-functionalized 4-hydroxy-L-threonine (hThr) precursor into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-hThr(diol)-OH precursor

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Incorporation of Fmoc-hThr(diol)-OH:

    • Follow the same procedure as in step 4, using the Fmoc-hThr(diol)-OH precursor.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of the Peptide

Materials:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • In a fume hood, add the cleavage cocktail to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Protocol 3: Post-Synthetic Oxidation to N-Formylglycine (fGly)

This protocol describes the conversion of the diol-protected hThr residue to fGly.[6][7]

Materials:

  • Purified hThr-containing peptide

  • Sodium periodate (NaIO4)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Dissolve the purified peptide in water to a concentration of approximately 1-2 mM.[7]

  • Add a freshly prepared aqueous solution of sodium periodate (1.2 equivalents).

  • Monitor the reaction by LC-MS. The conversion is typically complete within 20-30 minutes at room temperature.[6]

  • Quench any remaining periodate by adding a small amount of ethylene glycol, if necessary.

  • The resulting fGly-containing peptide solution can be used directly for bioconjugation or lyophilized for storage.

Protocol 4: Bioconjugation of fGly-Peptide with a Hydrazide Probe

This protocol outlines a general procedure for labeling the fGly residue.

Materials:

  • fGly-containing peptide solution from Protocol 3

  • Hydrazide-functionalized probe (e.g., biotin-hydrazide, fluorescein-hydrazide)

  • Aniline buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0)

Procedure:

  • Dissolve the fGly-peptide in the aniline buffer.

  • Add the hydrazide-functionalized probe (2-5 equivalents).

  • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting conjugate by reverse-phase HPLC or size-exclusion chromatography.

Protocol 5: Analytical Characterization of fGly-Peptides

Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and purification of the peptide at all stages.[13][14]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the peptide after synthesis, oxidation, and bioconjugation. ESI-MS and MALDI-TOF are commonly used.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural characterization of the final peptide conjugate.

Visualizations

Biological Pathway: Enzymatic Generation of N-Formylglycine

FGE_Pathway cluster_ER Endoplasmic Reticulum Pro_Sulfatase Pro-sulfatase (Cys in CXPXR motif) FGE Formylglycine Generating Enzyme (FGE) Pro_Sulfatase->FGE Substrate binding Active_Sulfatase Active Sulfatase (fGly residue) FGE->Active_Sulfatase Cys oxidation H2O H2O FGE->H2O Hydrolysis Sulfate Ester Hydrolysis Active_Sulfatase->Hydrolysis Catalyzes O2 O2 O2->FGE

Caption: Enzymatic conversion of cysteine to N-formylglycine by FGE.

Experimental Workflow: Chemical Synthesis of an fGly-Peptide

SPPS_fGly_Workflow Start Start: Resin SPPS Fmoc-SPPS with Fmoc-hThr(diol)-OH Start->SPPS Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Oxidation Diol Oxidation (NaIO4) Purification1->Oxidation Purification2 HPLC Purification (Optional) Oxidation->Purification2 Bioconjugation Bioconjugation (e.g., with Hydrazide Probe) Purification2->Bioconjugation Final_Product Final Labeled Peptide Bioconjugation->Final_Product

Caption: Workflow for fGly-peptide synthesis via the diol precursor method.

Logical Diagram: Decision for Using fGly Precursor Method

Decision_Tree Start Need for Site-Specific Peptide Modification? Bioorthogonal Is a Bio-orthogonal Handle Required? Start->Bioorthogonal Yes Other_Methods Consider Other Bioconjugation Methods Start->Other_Methods No Use_fGly Use N-Formylglycine (fGly) Bioorthogonal->Use_fGly Yes Bioorthogonal->Other_Methods No Direct_Incorp Direct fGly Incorporation (Challenging) Use_fGly->Direct_Incorp Not Recommended for SPPS Precursor_Method Use Diol Precursor Method Use_fGly->Precursor_Method

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting mTOR Signaling Pathway Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mTOR signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are my Western blot results for phospho-mTOR (p-mTOR) showing a weak or no signal, even in my positive control?

A weak or absent p-mTOR signal can be due to several factors ranging from sample preparation to the blotting procedure itself. Here are some common causes and solutions:

  • Suboptimal Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation of your target protein.[1]

  • Low Protein Expression: The basal level of p-mTOR might be low in your specific cell line or tissue. Consider stimulating the pathway with growth factors or nutrients before lysis.[2]

  • Poor Antibody Performance: Use a primary antibody that is validated for Western blotting and the species you are working with. Check the antibody datasheet for recommended dilutions and incubation conditions.[3][4]

  • Inefficient Protein Transfer: mTOR is a large protein (~289 kDa), which can make its transfer from the gel to the membrane difficult.[3][5] Optimize your transfer conditions, such as using a lower percentage gel, extending the transfer time, or using a wet transfer system.[3]

  • Inappropriate Blocking Agent: When detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can increase background noise.[1][3] Bovine Serum Albumin (BSA) is a recommended alternative.[3]

Q2: I'm seeing high background on my Western blots for mTOR pathway proteins. What can I do to reduce it?

High background can obscure your results and make data interpretation difficult. Common causes include:

  • Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody is a frequent reason for high background.[1] Titrate your antibodies to find the optimal concentration.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, leading to background noise.[1] Ensure you are performing a sufficient number of washes with an appropriate buffer like TBST.[1]

  • Membrane Drying Out: Allowing the membrane to dry out at any point during the blotting process can cause non-specific antibody binding and high background.[1]

  • Contaminated Buffers: Ensure all your buffers are freshly made and filtered to remove any precipitates that could contribute to background.[1]

Q3: After treating my cells with rapamycin, I don't see a change in total mTOR levels in my Western blot. Did my experiment fail?

This is an expected result. Rapamycin is an allosteric inhibitor of mTORC1 and does not typically cause a change in the total levels of mTOR protein.[3] To assess the effectiveness of your rapamycin treatment, you should instead look at the phosphorylation status of downstream targets of mTORC1.[3]

Q4: What are the most reliable downstream readouts to confirm mTORC1 inhibition by rapamycin?

The most reliable way to confirm rapamycin's effect is to measure the phosphorylation levels of direct mTORC1 substrates.[3] Key targets include:

  • Phospho-p70 S6 Kinase (p-S6K) at Threonine 389: This is a primary and sensitive marker for mTORC1 activity.[3] Rapamycin treatment should lead to a decrease in phosphorylation at this site.[3]

  • Phospho-4E-BP1 at Threonine 37/46: 4E-BP1 is another direct substrate of mTORC1.[3] A decrease in phosphorylation at these sites after rapamycin treatment indicates successful mTORC1 inhibition.[3]

Q5: My rapamycin treatment is not affecting the phosphorylation of Akt at Serine 473. Is this normal?

Yes, this is often the expected outcome, especially with acute treatment. Rapamycin is a specific inhibitor of mTORC1, while mTORC2 is responsible for phosphorylating Akt at Serine 473.[3] In some contexts, prolonged mTORC1 inhibition can lead to a feedback mechanism that increases Akt phosphorylation, which is an important consideration in long-term studies.[6]

Troubleshooting Guides

Guide 1: Inconsistent Results in mTOR Activity Assays

Problem: You are observing high variability in your mTOR activity assays between experiments.

Possible Causes & Solutions:

CauseSolution
Cell Culture Conditions Ensure consistent cell density, passage number, and growth conditions for all experiments. High-passage cell lines may have altered protein expression.[1]
Serum Starvation Inconsistency Standardize the duration and conditions of serum starvation. Incomplete starvation can lead to variable basal mTOR activity.[7]
Reagent Variability Use fresh, high-quality reagents, including inhibitors and activators. Prepare stock solutions in appropriate solvents and store them correctly.
Inaccurate Protein Quantification Use a reliable protein quantification method and ensure equal protein loading in all samples.
Guide 2: Unexpected Results with mTOR Inhibitors

Problem: Your mTOR inhibitor is not producing the expected downstream effects, or you are observing off-target effects.

Possible Causes & Solutions:

CauseSolution
Inhibitor Potency/Specificity Verify the inhibitor's IC50 and specificity for your target. Consider using a different inhibitor with a distinct mechanism of action for comparison.
Cell Line-Specific Responses The response to mTOR inhibitors can be cell-type dependent.[8] Review the literature for studies using your specific cell line.
Feedback Loop Activation Inhibition of mTORC1 can sometimes lead to the activation of other signaling pathways, such as the PI3K/Akt pathway, through feedback mechanisms.[6]
Experimental Conditions Optimize inhibitor concentration and treatment duration. A dose-response and time-course experiment is highly recommended.[9]

Experimental Protocols

Protocol 1: Serum Starvation for mTOR Inactivation

This protocol is designed to reduce the basal activity of the mTOR pathway by depriving cells of growth factors present in the serum.

  • Grow cells to 70-80% confluency in complete growth medium.

  • Aspirate the complete medium and wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Replace the PBS with a serum-free medium (e.g., DMEM without serum).[7]

  • Incubate the cells in the serum-free medium for a period of 4 to 24 hours. The optimal starvation time can vary between cell lines and should be determined empirically.[7][10]

  • After the starvation period, you can proceed with your experimental treatment (e.g., stimulation with growth factors or amino acids).

Protocol 2: Western Blotting for mTOR and Phospho-Proteins

This protocol provides a general workflow for detecting mTOR and its phosphorylated downstream targets.

  • Cell Lysis: Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][5] Keep samples on ice throughout the process.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]

  • SDS-PAGE: Separate the protein samples on a low-percentage (e.g., 6-8%) polyacrylamide gel to resolve high molecular weight proteins like mTOR.[3][5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Optimize transfer conditions to ensure efficient transfer of large proteins.[3]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K) at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).[9]

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton

Caption: The mTOR signaling pathway integrates signals to regulate cell growth.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Data Analysis Cell_Lysis 1. Cell Lysis (with inhibitors) Quantification 2. Protein Quantification Cell_Lysis->Quantification Denaturation 3. Sample Denaturation Quantification->Denaturation SDS_PAGE 4. SDS-PAGE Denaturation->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking (BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody (overnight, 4°C) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Imaging 10. Imaging Detection->Imaging Stripping 11. Stripping (Optional) Imaging->Stripping Quantify 13. Densitometry Analysis Imaging->Quantify Reprobing 12. Re-probing (Total Protein/Loading Control) Stripping->Reprobing Reprobing->Quantify

Caption: A typical workflow for Western blot analysis of mTOR pathway proteins.

Troubleshooting_Logic Start Weak or No p-mTOR Signal Check_Loading Is Loading Control (e.g., Actin) Signal Consistent? Start->Check_Loading Check_Total Is Total mTOR Signal Present? Check_Loading->Check_Total Yes Loading_Error Loading Error - Re-quantify protein - Repeat Western Blot Check_Loading->Loading_Error No Check_Positive Is Signal Present in Positive Control? Check_Total->Check_Positive Yes Degradation Potential Protein Degradation - Check lysis buffer for inhibitors - Prepare fresh lysates Check_Total->Degradation No Blot_Issue Western Blot Issue - Check antibody dilution - Optimize transfer - Use BSA for blocking Check_Positive->Blot_Issue No (in control) Valid_Result Result is Likely Valid - Successful inhibition or low basal activity Check_Positive->Valid_Result No (in treated sample)

Caption: A decision tree for troubleshooting a weak p-mTOR Western blot signal.

References

Technical Support Center: Enhancing Fa-Gly-Oh (Fmoc-Gly-OH) Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Fa-Gly-Oh assay" is likely a reference to the widely used Fmoc-Gly-OH assay . This technical support guide is tailored to troubleshooting and enhancing the sensitivity of the Fmoc-Gly-OH assay, which is utilized for the quantification of amino groups on solid supports, such as resins for peptide synthesis, nanoparticles, and other biomaterials.[1][2][3]

The core principle of this assay involves the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from a molecule (like Fmoc-Gly-OH) attached to a surface. This cleavage, typically achieved with a base like piperidine or sodium hydroxide, releases a dibenzofulvene (DBF) molecule or a DBF-adduct. The quantity of the released DBF, which can be measured via UV-Vis spectroscopy or HPLC, is stoichiometric to the amount of the peptide or molecule of interest on the material.[4][5]

Troubleshooting Guide

This guide addresses common issues that can lead to decreased sensitivity in the Fmoc-Gly-OH assay.

Issue Potential Cause Recommended Solution
Low or No Signal (Low Absorbance) Incomplete Fmoc cleavage.Optimize cleavage conditions. Increase incubation time or the concentration of the cleavage reagent (e.g., piperidine or NaOH). For NaOH-based cleavage, a concentration of 0.25 M has been shown to be effective.[4][5] Ensure the cleavage solution fully wets and penetrates the sample matrix, especially for porous materials like hydrogels.
Degradation of the cleaved dibenzofulvene (DBF) or its adduct.Measure the absorbance of the supernatant immediately after cleavage. If immediate measurement is not possible, store the samples protected from light and at a low temperature to minimize degradation.
Insufficient amount of Fmoc-labeled material.Increase the amount of sample material used for the assay if possible. Consider using a more sensitive detection method, such as HPLC, instead of a standard spectrophotometer.
Incorrect wavelength used for measurement.Ensure you are measuring the absorbance at the correct maximum for the DBF or its adduct. For the DBF-piperidine adduct, common wavelengths are around 289 nm and 301 nm.[1][2][3]
High Background Signal Interference from the sample matrix.Run a blank control using an identical, unlabeled sample matrix to determine the background absorbance. Subtract the blank reading from your sample readings.
Contamination of reagents or solvents.Use high-purity, peptide-synthesis grade reagents and solvents.[6] Prepare fresh cleavage solution before each experiment.
Light scattering from particulate matter in the supernatant.Centrifuge the supernatant after cleavage to pellet any solid material before transferring it to the cuvette for absorbance measurement.
Poor Reproducibility Inconsistent sample preparation.Ensure uniform sample size and handling for all replicates. For solid supports, ensure they are adequately washed to remove any unbound Fmoc-Gly-OH before the cleavage step.
Fluctuation in reaction conditions.Maintain a consistent temperature and incubation time for the cleavage reaction across all samples.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent volumes are used for reagents and sample dilutions.

Frequently Asked Questions (FAQs)

Q1: How can I fundamentally increase the signal in my Fmoc-Gly-OH assay?

To boost your signal, focus on optimizing the Fmoc cleavage and the detection of the released dibenzofulvene (DBF).

  • Optimize Cleavage Conditions: The choice of base and solvent is critical. While 20% piperidine in DMF is standard for solid-phase peptide synthesis resins, a solution of 0.25 M sodium hydroxide in a 1:1 methanol/water mixture can be effective for biomaterials in aqueous environments.[1][4][5] The reaction kinetics show that at 0.25 M NaOH, the deprotection can be complete within approximately 20 minutes.[5]

  • Enhance Detection:

    • HPLC: Using reverse-phase HPLC to quantify the DBF is generally more sensitive and specific than UV-Vis spectrophotometry. It allows for the separation of the DBF peak from any interfering substances.

    • Fluorescence: While less common, derivatizing the released amine after Fmoc cleavage with a fluorescent tag can be an alternative, highly sensitive quantification strategy.

Q2: What are the optimal wavelengths for measuring the DBF-piperidine adduct?

The DBF-piperidine adduct has two characteristic absorbance maxima at approximately 289 nm and 301 nm.[1][2][3] It is advisable to measure at both wavelengths to ensure consistency.

Q3: Can I use a different base than piperidine for the cleavage step?

Yes, sodium hydroxide (NaOH) is a viable alternative, particularly for biomaterials that are incompatible with organic solvents like DMF.[4] A study optimized the NaOH concentration to 0.25 M in a 1:1 methanol/water solution for efficient Fmoc deprotection.[4][5]

Q4: How do I prepare a standard curve for accurate quantification?

A standard curve can be prepared using a known concentration of a commercially available DBF standard or by quantitatively cleaving the Fmoc group from a precise amount of Fmoc-Gly-OH. The absorbance of serial dilutions of the resulting DBF solution is then measured to construct the calibration curve.

Experimental Protocols

Protocol 1: Standard Fmoc Cleavage from a Solid Support (e.g., Resin)
  • Accurately weigh a small amount of the dried Fmoc-functionalized solid support (e.g., 2-5 mg) into a microcentrifuge tube.

  • Add a defined volume (e.g., 1 mL) of freshly prepared 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[1]

  • Agitate the mixture at room temperature for a set period (e.g., 30 minutes to 1 hour).

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the supernatant with DMF as necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted supernatant at 301 nm and 289 nm.

  • Calculate the Fmoc loading using the Beer-Lambert law (A = εcl), with the known molar extinction coefficient of the DBF-piperidine adduct.

Protocol 2: Optimized Fmoc Cleavage from Biomaterials in an Aqueous Environment
  • Place the Fmoc-functionalized biomaterial (e.g., a hydrogel or a coated surface) in a suitable reaction vessel.

  • Prepare a cleavage solution of 0.25 M sodium hydroxide in a 1:1 (v/v) mixture of methanol and water.[4]

  • Add a defined volume of the cleavage solution to the biomaterial, ensuring it is fully submerged.

  • Incubate at room temperature for 30 minutes.[4]

  • Remove the supernatant and measure the concentration of the released dibenzofulvene using HPLC or a spectrophotometer with a prepared calibration curve.[4]

Quantitative Data Summary

Analyte Solvent/Reagent Wavelength (λmax) Molar Extinction Coefficient (ε)
Dibenzofulvene-piperidine adduct20% Piperidine in DMF289 nm5800 - 6089 M⁻¹cm⁻¹[1][2]
Dibenzofulvene-piperidine adduct20% Piperidine in DMF301 nm7800 - 8021 M⁻¹cm⁻¹[1][2]

Visual Guides

FaGlyOh_Assay_Workflow cluster_prep Sample Preparation cluster_cleavage Fmoc Cleavage cluster_detection Detection cluster_analysis Data Analysis Start Start with Fmoc-functionalized biomaterial Wash Wash to remove unbound Fmoc-Gly-OH Start->Wash AddCleavage Add cleavage solution (e.g., 20% Piperidine/DMF or 0.25M NaOH) Wash->AddCleavage Incubate Incubate at room temperature AddCleavage->Incubate Separate Separate supernatant (Centrifuge if needed) Incubate->Separate Measure Measure DBF/adduct concentration (UV-Vis or HPLC) Separate->Measure Calculate Calculate Fmoc loading using Beer-Lambert Law Measure->Calculate

Caption: Experimental workflow for the Fmoc-Gly-OH quantification assay.

Troubleshooting_Low_Signal Start Low or No Signal in Fmoc Assay CheckCleavage Is Fmoc cleavage complete? Start->CheckCleavage CheckDegradation Was supernatant measured immediately after cleavage? CheckCleavage->CheckDegradation Yes OptimizeCleavage Optimize cleavage: - Increase incubation time - Increase base concentration CheckCleavage->OptimizeCleavage No CheckConcentration Is sample concentration high enough? CheckDegradation->CheckConcentration Yes PreventDegradation Remeasure immediately or store sample properly and repeat CheckDegradation->PreventDegradation No CheckWavelength Is the correct λmax being used? CheckConcentration->CheckWavelength Yes IncreaseSample Increase sample amount or use a more sensitive method (HPLC) CheckConcentration->IncreaseSample No CorrectWavelength Verify λmax for DBF/adduct (e.g., ~301 nm) CheckWavelength->CorrectWavelength No Success Signal Improved CheckWavelength->Success Yes OptimizeCleavage->Success PreventDegradation->Success IncreaseSample->Success CorrectWavelength->Success

References

Optimizing Fa-Gly-Oh concentration for efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fa-Gly-Oh. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. This range is based on the observed IC50 values in various cancer cell lines. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q2: How should I dissolve and store this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α subunit of phosphoinositide 3-kinase (PI3K). Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt and mTOR. This disruption of the PI3K/Akt/mTOR pathway can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells where this pathway is aberrantly activated.

Q4: Is this compound suitable for in-vivo studies?

A4: Yes, this compound has demonstrated efficacy in preclinical animal models. For in-vivo applications, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (i.p.) or oral (p.o.) administration. The optimal dosage and administration schedule will depend on the specific animal model and tumor type and should be determined through preliminary tolerability and efficacy studies.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Issue 1: No observable effect of this compound on cell viability.

Possible Cause Recommended Solution
Sub-optimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
Cell Line Insensitivity The cell line used may not have an activated PI3K/Akt/mTOR pathway. Verify the pathway's activation status by checking the phosphorylation levels of key proteins like Akt and S6 ribosomal protein via Western blot. Consider using a cell line known to be sensitive to PI3K inhibitors as a positive control.
Compound Degradation Ensure that this compound stock solutions have been stored correctly and that repeated freeze-thaw cycles have been avoided. Prepare fresh dilutions from a new stock aliquot for your experiments.
Incorrect Experimental Duration The incubation time may be insufficient to observe a phenotypic effect. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.

Issue 2: High background or inconsistent results in Western blot analysis for p-Akt.

Possible Cause Recommended Solution
Suboptimal Antibody Dilution Titrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
Insufficient Washing Increase the number and duration of washing steps after antibody incubation to reduce non-specific binding.
Sample Overloading Ensure that equal amounts of protein are loaded in each lane. Perform a protein quantification assay (e.g., BCA or Bradford) to normalize protein concentrations.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer2.5
A549Lung Cancer5.8
U87-MGGlioblastoma1.2
PC-3Prostate Cancer8.1
Protocol 2: Analysis of PI3K Pathway Inhibition by Western Blot

Objective: To assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-Akt Ser473, total Akt, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Fa_Gly_Oh_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation FaGlyOh This compound FaGlyOh->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt pmTORC1 p-mTORC1 pAkt->pmTORC1 mTORC1 mTORC1 Proliferation Cell Proliferation & Survival pmTORC1->Proliferation

Caption: The signaling pathway of this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Add MTT reagent and incubate incubate->mtt_assay dissolve Dissolve formazan crystals in DMSO mtt_assay->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic start No effect observed check_concentration Is concentration optimal? start->check_concentration check_cell_line Is cell line sensitive? check_concentration->check_cell_line Yes dose_response Perform dose-response experiment check_concentration->dose_response No check_compound Is compound stable? check_cell_line->check_compound Yes pathway_analysis Check pathway activation (e.g., p-Akt) check_cell_line->pathway_analysis No check_duration Is incubation time sufficient? check_compound->check_duration Yes fresh_aliquot Use fresh stock aliquot check_compound->fresh_aliquot No time_course Perform time-course experiment check_duration->time_course No solution Problem Resolved check_duration->solution Yes dose_response->solution pathway_analysis->solution fresh_aliquot->solution time_course->solution

Caption: Troubleshooting logic for no observable effect.

Technical Support Center: Fa-Gly-Oh (N-Formylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fa-Gly-Oh (N-Formylglycine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation of N-Formylglycine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter with N-Formylglycine stability and degradation during your experiments.

Question: I am observing a decrease in the concentration of my N-Formylglycine stock solution over time. What could be the cause?

Answer: The most likely cause is hydrolysis of the N-formyl group, which is susceptible to cleavage under both acidic and basic conditions, yielding glycine and formic acid. The rate of hydrolysis is dependent on pH and temperature. To minimize degradation, it is recommended to prepare fresh solutions for critical experiments. If storage is necessary, store the solution at low temperatures (-20°C or -80°C) and maintain a neutral pH (pH 6-7). Avoid repeated freeze-thaw cycles.

Question: My HPLC analysis of an aged N-Formylglycine sample shows a new peak eluting earlier than the parent compound. What could this be?

Answer: An earlier eluting peak in a reversed-phase HPLC analysis often indicates a more polar compound. In the case of N-Formylglycine degradation, this new peak is likely glycine, the product of hydrolysis. To confirm the identity of this peak, you can co-inject your sample with a glycine standard.

Question: I suspect my N-Formylglycine sample has degraded due to oxidation. What are the potential degradation products and how can I detect them?

Answer: While hydrolysis is the primary degradation pathway, oxidation can also occur, especially in the presence of oxidizing agents or upon exposure to light and air. Oxidative degradation of N-formyl compounds can be complex. Potential products could arise from reactions at the formyl group or the glycine backbone. Techniques such as LC-MS can be invaluable for identifying the molecular weights of these unknown degradation products.

Question: Can I use NMR spectroscopy to monitor the degradation of N-Formylglycine?

Answer: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring the degradation of N-Formylglycine. You can track the disappearance of the formyl proton signal (a singlet or doublet depending on the solvent and its interaction with the amide proton) and the appearance of new signals corresponding to the degradation products. For instance, the formation of glycine can be monitored by the appearance of its characteristic signals. Quantitative NMR (qNMR) can be used to determine the concentration of both N-Formylglycine and its degradation products over time.

Question: What are the best practices for handling and storing N-Formylglycine to ensure its stability?

Answer: To ensure the stability of N-Formylglycine:

  • Solid Form: Store the solid compound at 2-8°C in a tightly sealed container to protect it from moisture.

  • In Solution: Prepare solutions fresh whenever possible. If you need to store solutions, use a neutral pH buffer (pH 6-7) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Data on N-Formylglycine Stability

The stability of N-Formylglycine is significantly influenced by pH and temperature. The primary degradation pathway is hydrolysis of the amide bond.

Table 1: Summary of N-Formylglycine Degradation under Various Stress Conditions

Stress ConditionTypical Reagents and ConditionsExpected Degradation ProductsPrimary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 25°C - 70°CGlycine, Formic AcidHydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, 25°C - 70°CGlycine, FormateHydrolysis
Oxidation 3% - 30% H₂O₂, Room TemperaturePotential for various oxidized speciesOxidation
Photolytic Exposure to UV (e.g., 254 nm) and visible lightPotential for various degradation productsPhotodegradation
Thermal Dry heat, 60°C - 80°CPotential for various degradation productsThermal Decomposition

Note: The extent of degradation will depend on the specific conditions (concentration, temperature, and duration of exposure).

Experimental Protocols

Protocol 1: Forced Degradation Study of N-Formylglycine

This protocol outlines a general procedure for conducting a forced degradation study on N-Formylglycine to identify potential degradation products and assess its intrinsic stability.[1][2][3]

1. Materials:

  • N-Formylglycine

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

2. Stock Solution Preparation:

  • Prepare a stock solution of N-Formylglycine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time course.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a specified time course, protected from light.

  • Thermal Degradation: Place a solid sample of N-Formylglycine in a controlled temperature oven at 80°C for a specified time course. Also, incubate a solution of N-Formylglycine in a neutral buffer at 60°C.

  • Photolytic Degradation: Expose a solution of N-Formylglycine in a quartz cuvette to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At each time point, withdraw a sample and neutralize it if it was subjected to acidic or basic stress.

  • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for N-Formylglycine

This protocol provides a starting point for developing a reversed-phase HPLC method to separate N-Formylglycine from its primary degradation product, glycine.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation products are well-resolved from the parent compound and from each other.

Visualizations

Hydrolysis_Pathway FaGlyOh This compound (N-Formylglycine) Glycine Glycine FaGlyOh->Glycine Hydrolysis FormicAcid Formic Acid / Formate FaGlyOh->FormicAcid Hydrolysis H2O H₂O (Acid or Base)

Caption: Hydrolysis degradation pathway of N-Formylglycine.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Base Basic (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C, dry heat) Thermal->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS NMR NMR for Structural Elucidation HPLC->NMR FaGlyOh This compound Sample FaGlyOh->Acid FaGlyOh->Base FaGlyOh->Oxidative FaGlyOh->Thermal FaGlyOh->Photolytic Troubleshooting_Logic Start Issue: Unexpected peak in HPLC CheckRT Is the new peak earlier eluting? Start->CheckRT IsPolar Likely a more polar degradant CheckRT->IsPolar Yes NotGlycine Consider other degradation pathways CheckRT->NotGlycine No IsHydrolysis Is it Glycine? IsPolar->IsHydrolysis ConfirmGlycine Co-inject with Glycine standard IsHydrolysis->ConfirmGlycine Oxidation Oxidation? NotGlycine->Oxidation Other Other? Oxidation->Other No AnalyzeLCMS Use LC-MS to identify MW Oxidation->AnalyzeLCMS Yes

References

Overcoming poor solubility of Fa-Gly-Oh.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Fmoc-Gly-OH and its application in chemical synthesis.

Troubleshooting Guide

Issue: Fmoc-Gly-OH is difficult to dissolve.

Q1: What are the recommended solvents for dissolving Fmoc-Gly-OH?

A1: Fmoc-Gly-OH has low solubility in water but dissolves well in a variety of polar aprotic organic solvents. The choice of solvent is critical for efficient reactions.[1] For solid-phase peptide synthesis (SPPS), always dissolve Fmoc-Gly-OH in a compatible organic solvent before adding it to the reaction mixture.[1][2]

Commonly used solvents include:

  • Dimethylformamide (DMF): The most frequently used solvent due to its high solubility compatibility.[1]

  • N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF for peptide coupling reactions.[1]

  • Dimethyl sulfoxide (DMSO): Also shows good solubility for Fmoc-Gly-OH.[3]

  • Dichloromethane (DCM): Useful under specific synthesis conditions.[1]

  • Acetonitrile (ACN): Provides good solubility in certain applications.[1]

Q2: My Fmoc-Gly-OH is not dissolving completely, even in DMF. What can I do?

A2: Several factors can enhance the dissolution of Fmoc-Gly-OH:

  • Sonication: Using an ultrasonic bath can help break down aggregates and speed up the dissolution process.[1]

  • Gentle Warming: Carefully warming the solvent can increase solubility. However, it is crucial to control the temperature to avoid thermal degradation of the Fmoc-Gly-OH.[1]

  • Stirring: Continuous and vigorous stirring helps to dissolve the compound faster.[1]

  • Fresh Solutions: It is always recommended to use freshly prepared solutions of Fmoc-Gly-OH for experiments to avoid potential precipitation or degradation over time.[2]

  • Solvent Quality: Ensure the use of high-purity, amine-free solvents, as impurities can affect solubility.

Q3: Can I use a solvent mixture to dissolve Fmoc-Gly-OH?

A3: Yes, in cases where solubility in a single solvent is still an issue, a mixture of solvents can be effective. A common example is a combination of DMF and DCM.[4]

Issue: Precipitation is observed during my experiment.

Q4: Fmoc-Gly-OH precipitates out of solution during my coupling reaction. How can I prevent this?

A4: Precipitation during the coupling reaction can be due to several factors:

  • Concentration: The concentration of Fmoc-Gly-OH in the solvent may be too high. Try using a more dilute solution.

  • Temperature: A drop in temperature during the experiment can cause precipitation. Ensure your reaction is maintained at a stable temperature.

  • Solvent Choice: The solvent being used may not be optimal for the specific reaction conditions. Consider switching to a solvent with higher solubilizing power for Fmoc-Gly-OH, such as NMP or DMSO.

  • Reaction Intermediates: The formation of less soluble intermediates during the reaction can lead to precipitation. Ensure efficient stirring to keep all components in the solution.

Frequently Asked Questions (FAQs)

Q5: What is the typical solubility of Fmoc-Gly-OH in common organic solvents?

A5: While precise quantitative data can vary with temperature and purity, the following table summarizes the known solubility of Fmoc-Gly-OH in frequently used solvents.

SolventSolubilityReferences
Dimethylformamide (DMF)Soluble, commonly used[1][3]
Dimethyl sulfoxide (DMSO)≥29.7 mg/mL[5]
N-Methyl-2-pyrrolidone (NMP)Soluble, excellent choice[1]
Dichloromethane (DCM)Soluble[6][7]
ChloroformSoluble[6][7]
MethanolLimited solubility[1][3]
Ethanol≥25 mg/mL (with sonication)[5]
WaterInsoluble[1][5]

Q6: How do factors like pH and temperature affect the solubility of Fmoc-Gly-OH?

A6: The solubility of Fmoc-Gly-OH is influenced by several factors:

  • Temperature: Increasing the temperature generally enhances solubility, but caution must be exercised to prevent degradation of the compound.[1]

  • pH: In aqueous-organic mixtures, slightly basic conditions can improve dissolution.[1]

  • Solvent Polarity: The polarity of the solvent plays a significant role in the solubility of Fmoc-Gly-OH.[1]

Q7: Are there any specific challenges associated with the use of Fmoc-Gly-OH in solid-phase peptide synthesis (SPPS)?

A7: Yes, due to the unique properties of glycine, some challenges can arise during SPPS:

  • Diketopiperazine (DKP) Formation: When glycine is the C-terminal residue, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and premature cleavage of the peptide chain.[8] Using sterically hindered resins like 2-chlorotrityl chloride resin can help mitigate this issue.[8]

  • Aspartimide Formation: The Asp-Gly sequence is highly susceptible to aspartimide formation during the piperidine treatment for Fmoc deprotection. This can be addressed by using backbone-protected dipeptides.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Gly-OH in SPPS

This protocol outlines a standard manual procedure for the coupling of Fmoc-Gly-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Gly-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent: HBTU, HATU, or a similar uronium/aminium salt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3-5 minutes, then drain.[8]

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3-5 equivalents) and an equimolar amount of the coupling reagent (e.g., HBTU) in DMF.[8]

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[6][8]

    • Add the activated Fmoc-Gly-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Post-Coupling Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[8]

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction.[4][8]

Protocol 2: Kaiser Test for Monitoring Coupling Reaction

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin.

Materials:

  • Reagent A: Potassium cyanide (KCN) in pyridine

  • Reagent B: Ninhydrin in n-butanol

  • Reagent C: Phenol in n-butanol

  • Peptide-resin beads

  • Test tubes

  • Heating block or water bath at 110°C

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a test tube.[10]

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[10]

  • Heat the test tube at 110°C for 5 minutes.[10]

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads and solution: Indicates the absence of free primary amines (complete coupling).

Visualizations

sp_ps_workflow resin Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser cleavage Cleavage from Resin & Side-Chain Deprotection wash2->cleavage After final cycle cycle Repeat Cycle kaiser->cycle If coupling complete cycle->deprotection

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

fmoc_gly_oh_synthesis cluster_reactants Reactants cluster_process Process glycine Glycine reaction Schotten-Baumann Reaction glycine->reaction fmoc_reagent Fmoc-Cl or Fmoc-OSu fmoc_reagent->reaction base Aqueous Base (e.g., Na2CO3) base->reaction workup Work-up (Acidification & Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Fmoc-Gly-OH purification->product

Caption: Logical workflow for the synthesis of Fmoc-Gly-OH.

References

Fa-Gly-Oh off-target effects and how to mitigate them.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Fa-Gly-Oh: Initial searches for the small molecule inhibitor designated "this compound" have not yielded specific public information regarding its molecular target, structure, or pharmacological profile. The following technical support guide has been developed to address the critical challenge of identifying and mitigating off-target effects for a hypothetical ATP-competitive kinase inhibitor, herein referred to as this compound. The principles and protocols outlined provide a robust framework for researchers, scientists, and drug development professionals to navigate the complexities of kinase inhibitor studies.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

Q2: What are the initial signs of potential off-target effects in my experiments with this compound?

A2: Several indicators in your cell-based assays may suggest the presence of off-target effects:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[3]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1]

  • Unexpected cellular phenotypes: You observe cellular responses that are not consistent with the known function of the intended target kinase.[4]

  • High cellular toxicity at effective concentrations: The inhibitor may be interacting with a critical off-target protein essential for cell viability.[1]

Q3: How can I proactively assess the potential for off-target effects with this compound?

A3: A multi-pronged approach is recommended. In silico (computational) methods can predict potential off-target interactions by screening this compound's structure against databases of known protein structures.[5] However, experimental validation is crucial. The most comprehensive method is to perform a kinase selectivity profiling experiment, where this compound is tested against a large panel of purified kinases.[6][7] Several commercial services offer panels that cover a significant portion of the human kinome.[6][8]

Q4: What are the key experimental strategies to minimize off-target effects in my cell-based assays?

A4: To increase confidence in your results, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration that inhibits the intended target without engaging less potent off-targets.[9]

  • Use of structurally unrelated inhibitors: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein.[1] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[1]

  • Genetic validation: Employ genetic techniques such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target.[1] The resulting phenotype should mimic the effect of this compound.[1]

  • Rescue experiments: If possible, express a drug-resistant mutant of the target kinase in your cells. This mutant should reverse the on-target effects of this compound. If the phenotype persists, it is likely due to an off-target interaction.[10]

Q5: My biochemical assay results with this compound don't match my cell-based assay results. Why?

A5: Discrepancies between biochemical and cellular potency are common. Several factors can contribute to this:

  • Cell permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration.

  • High cellular ATP concentration: The concentration of ATP in cells (1-5 mM) is much higher than what is typically used in biochemical assays (often at or below the Km,ATP).[11] This high ATP concentration can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency in cells.[11]

  • Protein binding: this compound may bind to other proteins in the cell or in the culture medium, reducing its free concentration available to bind the target kinase.[12]

  • Drug efflux pumps: Cells can actively pump the inhibitor out, lowering its intracellular concentration.[13]

Troubleshooting Guides

This guide addresses specific issues that can arise during your experiments with this compound, potentially due to off-target effects.

Problem Potential Cause(s) Recommended Solution(s)
High background signal in kinase assay. 1. Contaminated reagents (e.g., ATP in substrate solution).2. Autophosphorylation of the kinase.3. Non-specific binding of detection antibody.1. Prepare fresh reagents and use high-purity components.2. Perform a no-substrate control to quantify autophosphorylation.3. Include a no-primary-antibody control and optimize antibody concentrations.
Inconsistent IC50 values between experiments. 1. Variability in reagent concentrations (especially ATP).2. Inconsistent incubation times or temperatures.3. Degradation of the inhibitor or enzyme.1. Use a consistent ATP concentration, ideally at the Km for the kinase.2. Standardize all incubation steps and use a temperature-controlled incubator.3. Prepare fresh inhibitor solutions and use a new aliquot of enzyme for each experiment.
High cellular toxicity at concentrations expected to be non-toxic. 1. Off-target inhibition of a kinase essential for cell survival.2. The intended target is critical for the viability of your specific cell line.1. Perform a kinome-wide selectivity screen to identify potential toxic off-targets.[1]2. Confirm on-target toxicity by correlating cell death with a decrease in the phosphorylation of a known downstream substrate.[12]
Unexpected activation of a signaling pathway. 1. Inhibition of a negative regulator in the pathway.2. Feedback loops that lead to the activation of compensatory pathways.1. Review the literature for known negative regulators that might be off-targets.2. Perform a time-course experiment to analyze pathway dynamics.[12]
Inconsistent results across different cell lines. Cell line-specific expression of off-target proteins.Profile the expression levels of the intended target and any known major off-targets in the cell lines being used.[1]

Data Presentation: this compound Selectivity Profile

This table summarizes hypothetical inhibitory activity data for this compound against its intended target and a selection of common off-target kinases. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Assay TypeInterpretation
Target Kinase A (On-Target) 15 Biochemical (TR-FRET) High potency against the intended target.
Off-Target Kinase B250Biochemical (TR-FRET)Moderate off-target activity. May be relevant at higher concentrations.
Off-Target Kinase C>10,000Biochemical (TR-FRET)Low to no activity. Unlikely to be a significant off-target.
Off-Target Kinase D85Biochemical (TR-FRET)Significant off-target activity. High potential for off-target effects in cells expressing this kinase.
Off-Target Kinase E5,000Biochemical (TR-FRET)Low off-target activity.

Interpretation: this compound shows good selectivity against Off-Target Kinases C and E. However, it has moderate activity against Off-Target Kinase B and significant activity against Off-Target Kinase D, which could lead to off-target effects in cellular systems where these kinases are active.[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of a compound against a purified kinase.[14]

Objective: To determine the in vitro potency (IC50) of this compound against its target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Microplate reader for luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilutions.

  • Add Kinase and Substrate: Add a mixture containing the recombinant kinase and the peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions.[14]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values from the resulting dose-response curves.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a general method for assessing the binding of this compound to its target kinase within living cells.[15]

Objective: To confirm that this compound engages its intended target in a cellular context and to determine its cellular potency.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • This compound at various concentrations

  • White, opaque 96-well plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in 96-well plates.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells. This tracer is a fluorescently labeled ligand that binds to the kinase active site.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. The binding of this compound to the kinase will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Visualizations

The following diagrams illustrate key concepts and workflows related to identifying and mitigating the off-target effects of this compound.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase_A Target_Kinase_A Receptor->Target_Kinase_A Activates Substrate Substrate Target_Kinase_A->Substrate Phosphorylates Cell_Proliferation Cell_Proliferation Substrate->Cell_Proliferation Promotes Off_Target_Kinase_D Off_Target_Kinase_D Off_Target_Substrate Off_Target_Substrate Off_Target_Kinase_D->Off_Target_Substrate Inhibits Apoptosis Apoptosis Off_Target_Substrate->Apoptosis Blocks FaGlyOh This compound FaGlyOh->Target_Kinase_A Inhibits (On-Target) FaGlyOh->Off_Target_Kinase_D Inhibits (Off-Target)

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow cluster_workflow Workflow for Identifying and Mitigating Off-Target Effects Start Observe Unexpected Phenotype with this compound Biochemical_Screen Biochemical Screen (e.g., Kinome Scan) Start->Biochemical_Screen Identify_Off_Targets Identify Potential Off-Targets (IC50 values) Biochemical_Screen->Identify_Off_Targets Cellular_Validation In Cellulo Validation Identify_Off_Targets->Cellular_Validation Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Cellular_Validation->Target_Engagement Orthogonal_Validation Orthogonal Validation (Structurally Different Inhibitor, CRISPR/siRNA) Cellular_Validation->Orthogonal_Validation Decision Phenotype due to Off-Target? Target_Engagement->Decision Orthogonal_Validation->Decision Optimize_Compound Optimize Compound for Selectivity Decision->Optimize_Compound Yes Confirm_On_Target Confirm On-Target Mechanism Decision->Confirm_On_Target No

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Fa-Gly-OH Substrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Fa-Gly-OH substrates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and what is its primary application?

A1: The this compound substrate is a synthetic molecule designed for the sensitive detection of specific enzymatic activities. It consists of a fluorescent reporter group ('Fa') linked to a glycine ('Gly') moiety, which is in turn attached to a recognition sequence terminating in a hydroxyl group ('OH'). Upon enzymatic cleavage of a specific bond within the recognition sequence, the fluorescent reporter is released, leading to a measurable increase in fluorescence. This substrate is commonly employed in high-throughput screening (HTS) and enzyme kinetics studies to identify and characterize enzymatic inhibitors or activators.

Q2: What are the recommended starting concentrations for the this compound substrate in a new assay?

A2: The optimal concentration of the this compound substrate is highly dependent on the specific enzyme, cell type, and assay conditions. For initial experiments, a dose-response curve is recommended to determine the optimal working concentration. The following table provides a general guideline for setting up a range-finding experiment.[1]

Concentration TierRecommended RangePurpose
Low Range1 - 100 µMTo observe sensitive or subtle enzymatic activities.
Mid Range100 µM - 1 mMA common working range for many enzyme assays.
High Range1 mM - 10 mMTo test for substrate inhibition or to establish an activity threshold.

Troubleshooting Guides

Below are common issues encountered during this compound assays, along with potential causes and recommended solutions.

Issue 1: High Background Fluorescence

You are observing a high fluorescence signal in your negative control wells (e.g., no enzyme or inhibitor-treated wells), leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Potential CauseRecommended Action
Substrate Instability/Degradation: The this compound substrate may be degrading spontaneously in the assay buffer.Prepare fresh substrate solutions for each experiment. Ensure the pH of the assay buffer is stable, as peptide bonds can hydrolyze under acidic or basic conditions.[1]
Media Component Interference: Components in the cell culture media or assay buffer may be autofluorescent.[2]Test the fluorescence of the buffer/media alone. If it is high, consider using a different buffer system or a medium with lower background fluorescence.
Contamination: Bacterial or chemical contamination in the reagents can lead to increased fluorescence.Use sterile techniques and endotoxin-free reagents to prepare all solutions.[1]
High Substrate Concentration: Excessive substrate concentration can lead to higher background signals.Perform a substrate titration to find the optimal concentration that provides a good signal window with minimal background.
Issue 2: No or Very Low Signal (Assay Insensitivity)

You are not observing a significant increase in fluorescence in your positive control or experimental wells.

Possible Causes and Solutions:

Potential CauseRecommended Action
Sub-optimal Substrate Concentration: The concentration of the this compound substrate may be too low for the enzyme to process effectively.Conduct a dose-response experiment with a wide range of substrate concentrations.[1]
Insufficient Enzyme Activity: The amount of enzyme in the assay may be too low to produce a measurable signal.Increase the enzyme concentration. Ensure the enzyme is active by testing it with a known positive control substrate if available.
Inhibitory Assay Conditions: Components in the assay buffer (e.g., salts, detergents) may be inhibiting the enzyme.Review the known optimal conditions for your enzyme. Test different buffer compositions to identify any inhibitory components.
Low Cell Seeding Density (for cell-based assays): An insufficient number of cells may not produce a detectable signal.Optimize the cell seeding density to ensure a robust signal-to-noise ratio.[1]
Issue 3: Unexpected Substrate Cleavage

You observe substrate cleavage in conditions where it is not expected, such as in the absence of the target enzyme or in the presence of a potent inhibitor.

Possible Causes and Solutions:

Potential CauseRecommended Action
Non-specific Protease Activity: Other proteases present in the sample (e.g., in cell lysates) may be cleaving the this compound substrate.Add a cocktail of protease inhibitors to your assay buffer to block the activity of non-specific proteases.
Substrate Promiscuity: The this compound substrate may be susceptible to cleavage by multiple enzymes.Characterize the substrate against a panel of related and unrelated enzymes to determine its specificity.
Chemical Lability: The substrate may be chemically unstable under the specific assay conditions, leading to non-enzymatic cleavage.Evaluate the stability of the substrate over time in the assay buffer without the enzyme. Consider modifying the buffer conditions if instability is observed.

Experimental Protocols & Visualizations

Protocol: Standard Enzyme Kinetic Assay

This protocol outlines a general procedure for determining the kinetic parameters of an enzyme using the this compound substrate.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the substrate in assay buffer to cover the desired concentration range.

    • Prepare a solution of the purified enzyme in assay buffer at a fixed concentration.

  • Assay Procedure:

    • Pipette the substrate dilutions into a 96-well or 384-well plate.

    • Add the enzyme solution to initiate the reaction. Include wells with assay buffer only as a no-enzyme control.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

    • Continue monitoring until a clear reaction progress curve is obtained.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation plate_setup Plate Setup reagent_prep->plate_setup Substrate & Enzyme reaction_init Reaction Initiation plate_setup->reaction_init Add Enzyme data_acq Data Acquisition reaction_init->data_acq Measure Fluorescence data_proc Data Processing data_acq->data_proc Raw Data kinetic_calc Kinetic Calculation data_proc->kinetic_calc Initial Velocities

Caption: Workflow for a typical enzyme kinetic assay using this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_high_bg High Background Solutions cluster_low_signal Low Signal Solutions cluster_unexpected_cleavage Unexpected Cleavage Solutions start Unexpected Data? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No check_substrate Check Substrate Stability high_bg->check_substrate check_media Check Media Fluorescence high_bg->check_media check_contamination Check for Contamination high_bg->check_contamination unexpected_cleavage Unexpected Cleavage? low_signal->unexpected_cleavage No optimize_substrate Optimize Substrate Conc. low_signal->optimize_substrate increase_enzyme Increase Enzyme Conc. low_signal->increase_enzyme check_buffer Check for Inhibition low_signal->check_buffer add_inhibitors Add Protease Inhibitors unexpected_cleavage->add_inhibitors check_specificity Check Substrate Specificity unexpected_cleavage->check_specificity check_stability Check Chemical Stability unexpected_cleavage->check_stability

References

Fa-Gly-Oh batch-to-batch variability solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability when working with the research compound Fa-Gly-Oh.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays using different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in synthetic compounds like this compound can arise from multiple sources throughout the manufacturing, handling, and experimental process.[1][2] Key factors include:

  • Purity and Impurity Profile: Minor variations in the purity of this compound and the profile of impurities between batches can be a primary cause of inconsistent biological activity.[1][2] Common impurities might include isomers, diastereomers, or residual reagents from synthesis which could have off-target effects.

  • Net Peptide/Compound Content (NPC): The actual amount of this compound in the lyophilized powder can vary between batches due to differences in residual moisture and counter-ions. This directly impacts the accuracy of the concentration of your prepared solutions.[1]

  • Solubility Issues: If different batches exhibit slight variations in their physical properties, they may not dissolve completely or consistently in your chosen solvent, leading to a lower effective concentration in your experiments.[1]

  • Handling and Storage: this compound may be sensitive to degradation if not stored under the recommended conditions (e.g., -20°C or -80°C, protected from light).[1] Frequent freeze-thaw cycles can also degrade the compound.[1]

  • Variability in Other Critical Reagents: Inconsistency may not stem from this compound itself, but from other biological reagents used in your assay, such as fetal bovine serum (FBS), which is known for high lot-to-lot variability.[3][4][5][6]

Q2: What are the critical quality attributes we should verify for each new batch of this compound?

A2: To ensure consistency across your experiments, it is crucial to assess the following critical quality attributes for each new batch of this compound:

  • Identity: Confirmation of the correct molecular weight via Mass Spectrometry (MS).

  • Purity: Determination of the percentage of the correct compound, typically by High-Performance Liquid Chromatography (HPLC).

  • Appearance: The physical state and color of the compound should be consistent with previous batches.

  • Solubility: The compound should dissolve in the specified solvent at the desired concentration.

Q3: How can we proactively mitigate the impact of this compound batch-to-batch variability on our long-term studies?

A3: To minimize the impact of variability on your research, consider the following strategies:[2]

  • Multi-Batch Pre-screening: Before starting a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays to identify a batch that meets your performance criteria.

  • Establish a "Golden Batch": Once a suitable batch is identified, purchase a sufficient quantity to last for the entire duration of the study.[2]

  • Consistent Analytical Testing: Perform in-house quality control on new batches to confirm they meet your experimental requirements.

  • Detailed Record-Keeping: Maintain meticulous records of batch numbers, supplier information, certificates of analysis, and any in-house analytical data for each experiment.[2]

Troubleshooting Guides

Issue 1: A New Batch of this compound Shows Reduced Potency in our Cellular Assay

This guide provides a step-by-step process to troubleshoot a new batch of this compound that is underperforming in a cellular assay.

Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Compound-Specific Investigation cluster_2 Comparative Analysis cluster_3 Resolution start Start: New Batch Shows Low Potency verify_prep Step 1: Verify Solution Preparation - Correct solvent used? - Correct calculations? - Stored properly? start->verify_prep check_reagents Step 2: Check Other Assay Reagents - New lots of serum, media, or cells? - Reagents within expiry? verify_prep->check_reagents compare_coa Step 3: Compare Certificates of Analysis (CoA) - Purity differences? - Impurity profile changes? check_reagents->compare_coa solubility_test Step 4: Perform Solubility Test - Does the compound fully dissolve? - Any visible particulates? compare_coa->solubility_test side_by_side Step 5: Side-by-Side Assay - Test new batch vs. old batch concurrently - Include all relevant controls solubility_test->side_by_side analyze_data Step 6: Analyze Comparative Data - Quantify the difference in potency (e.g., EC50 shift) side_by_side->analyze_data contact_supplier Step 7: Contact Supplier - Provide comparative data and CoAs - Inquire about manufacturing changes analyze_data->contact_supplier qualify_new_batch Step 8: Qualify a Different Batch - Obtain samples of new batches for testing contact_supplier->qualify_new_batch

Caption: A decision tree for troubleshooting a new batch of this compound with reduced potency.

Experimental Protocol: Side-by-Side Comparative Assay

Objective: To directly compare the biological activity of a new batch of this compound with a previous, well-characterized batch ("Golden Batch").

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both the new batch and the golden batch of this compound in parallel, using the same solvent and lot of solvent.

    • Ensure complete dissolution. If necessary, use gentle vortexing or sonication.[1]

  • Cell Seeding:

    • Use a consistent, authenticated cell stock with a low passage number.[7]

    • Seed cells at a uniform density in a multi-well plate.

  • Treatment:

    • Prepare serial dilutions for both batches of this compound to generate a full dose-response curve.

    • Include a vehicle control (solvent only) and any other relevant positive or negative controls.

    • Randomize the treatment layout on the plate to minimize edge effects.

  • Incubation and Readout:

    • Incubate the cells for the predetermined assay duration.

    • Perform the assay readout (e.g., measuring cell viability, reporter gene expression, etc.).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Fit the data to a four-parameter logistic curve to determine the EC50 value for each batch.

    • Compare the EC50 values and the overall shape of the dose-response curves.

Data Presentation: Example Comparative Analysis

ParameterGolden BatchNew BatchAcceptance Criteria
Purity (HPLC, %) 98.5%97.2%≥ 95%
EC50 (nM) 15.245.8EC50 ratio (New/Golden) within 0.5 - 2.0
Max Response (%) 100%85%Within ±10% of Golden Batch
Issue 2: Inconsistent Analytical Results (HPLC/MS) for this compound Batches

This guide addresses variability observed during the analytical characterization of different this compound batches.

Troubleshooting Workflow

G cluster_0 System & Method Verification cluster_1 Sample Preparation & Handling cluster_2 Batch-Specific Analysis cluster_3 Conclusion start Start: Inconsistent HPLC/MS Results run_blank Step 1: Run Blank Injection - Inject solvent only - Check for ghost peaks/carryover start->run_blank check_mobile_phase Step 2: Check Mobile Phase - Freshly prepared? - Correct pH? - HPLC-grade solvents? run_blank->check_mobile_phase verify_sample_prep Step 3: Verify Sample Preparation - Consistent dissolution? - Correct diluent? - Filtered properly? check_mobile_phase->verify_sample_prep check_degradation Step 4: Assess for Degradation - Analyze a freshly prepared sample - Compare to an older sample verify_sample_prep->check_degradation compare_chromatograms Step 5: Overlay Chromatograms - Compare retention times - Look for new or missing peaks check_degradation->compare_chromatograms ms_analysis Step 6: Analyze by MS - Identify mass of main peak - Identify mass of impurity peaks compare_chromatograms->ms_analysis identify_source Step 7: Identify Source of Variability - System contamination? - Sample degradation? - True batch difference? ms_analysis->identify_source

Caption: A logical workflow for troubleshooting inconsistent HPLC/MS results for this compound.

Experimental Protocol: Qualification of a New this compound Batch

Objective: To analytically qualify a new batch of this compound against an established reference standard or a previously qualified batch.

Methodology:

  • System Suitability:

    • Before analyzing any samples, perform a system suitability test to ensure the HPLC/MS system is performing correctly. This typically involves injecting a standard mixture to check for resolution, peak shape, and reproducibility.

  • Sample Preparation:

    • Accurately weigh and dissolve both the new batch and the reference standard to the same concentration in the same diluent.

  • HPLC Analysis:

    • Inject both samples onto the HPLC system using a validated method.

    • Analyze the chromatograms for:

      • Retention Time: The retention time of the main peak for the new batch should be within a narrow window (e.g., ±2%) of the reference standard.

      • Purity: Calculate the purity of the new batch by peak area percentage.

      • Impurity Profile: Compare the impurity profile of the new batch to the reference standard. Note any new peaks or significant changes in the area of existing impurity peaks.

  • Mass Spectrometry (MS) Analysis:

    • Confirm the identity of the main peak by verifying its mass-to-charge ratio (m/z) matches the expected molecular weight of this compound.

    • If possible, identify the masses of any significant impurities to understand potential structural differences between batches.[8]

Data Presentation: Example Batch Qualification Summary

Analytical TestReference StandardNew BatchAcceptance Criteria
Retention Time (min) 10.5210.50± 2% of Reference
Purity (HPLC, % Area) 99.1%98.8%≥ 98.0%
Largest Impurity (%) 0.35%0.45%≤ 0.5%
Total Impurities (%) 0.9%1.2%≤ 2.0%
Identity (MS, [M+H]+) ConfirmedConfirmedMatches theoretical mass

References

Technical Support Center: Refining Fa-Gly-Oh Protocols for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocols involving "Fa-Gly-Oh" and achieve greater reproducibility. Given the variations in nomenclature, this guide addresses protocols for what are most commonly N-formyl-glycine (CHO-Gly-OH), N-trifluoroacetyl-glycine (Tthis compound), and 9-fluorenylmethoxycarbonyl-glycine (Fmoc-Gly-OH), all of which are crucial reagents in peptide synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common variants?

"this compound" can refer to several N-terminally protected glycine derivatives used in chemical biology and drug development. The most common interpretations are:

  • Fmoc-Gly-OH (9-fluorenylmethoxycarbonyl-glycine): A standard building block in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.

  • Tthis compound (N-(Trifluoroacetyl)glycine): A glycine derivative with a trifluoroacetyl (TFA) protecting group, often used in specific applications within peptide synthesis.

  • Formyl-Gly-Oh (N-formyl-glycine): A glycine molecule with a formyl protecting group.

This guide will primarily focus on protocols and troubleshooting for Fmoc-Gly-OH and Tthis compound in the context of solid-phase peptide synthesis.

Q2: What are the primary applications of Tthis compound in peptide synthesis?

Tthis compound is particularly useful for:

  • Loading the first glycine residue onto a resin: This is especially relevant for resins susceptible to racemization during the esterification of the initial Fmoc-amino acid.

  • Peptide segment condensation: The robust TFA group protects the N-terminus during the synthesis of peptide fragments for subsequent ligation.

  • Specialized capping agent: It can be used to cap unreacted N-terminal amines in "difficult" sequences prone to side reactions like diketopiperazine formation.

Q3: What are the main challenges when incorporating Fmoc-Gly-OH in complex peptide sequences?

The flexibility of the glycine residue can lead to several challenges during solid-phase peptide synthesis:

  • Diketopiperazine (DKP) formation: This is a common side reaction, especially in Gly-Pro sequences or when glycine is the C-terminal residue, leading to premature cleavage of the peptide from the resin.

  • Aspartimide formation: The Asp-Gly sequence is highly susceptible to this side reaction during Fmoc deprotection, resulting in a mixture of difficult-to-separate byproducts.

  • Peptide aggregation: Glycine-rich sequences can be prone to intra- and inter-chain aggregation, leading to incomplete reactions and lower yields.

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide Product
Potential Cause Recommended Solution
Incomplete coupling of Fmoc-Gly-OH or subsequent amino acids. - Perform a Kaiser test to check for free primary amines after the coupling step. A positive result (blue color) indicates incomplete coupling.- Increase the coupling time and/or the equivalents of the amino acid and coupling reagents.- For glycine-rich sequences, consider using dipeptide or tripeptide building blocks (e.g., Fmoc-Gly-Gly-OH) to improve coupling efficiency and reduce aggregation.
Premature chain termination due to diketopiperazine (DKP) formation. - Use a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to DKP formation.- Ensure rapid coupling of the subsequent amino acid after deprotection of the glycine residue.
Aggregation of the growing peptide chain. - Use a higher swelling resin or a lower loading resin.- Incorporate pseudoproline dipeptides or use a "high-temperature" synthesis protocol.
Loss of peptide during cleavage from the resin or workup. - Ensure the cleavage cocktail is fresh and appropriate for the resin and protecting groups used.- Optimize the precipitation and washing steps to minimize loss of the crude peptide.
Issue 2: Poor Purity of the Crude Peptide
Potential Cause Recommended Solution
Presence of deletion sequences. - This is often due to incomplete coupling or deprotection steps. Ensure each step goes to completion using monitoring tests like the Kaiser test for coupling and UV monitoring of the dibenzofulvene adduct for deprotection.
Formation of byproducts from side reactions (e.g., aspartimide formation). - For Asp-Gly sequences, use a backbone-protected dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent aspartimide formation.
Racemization during amino acid coupling. - Use coupling reagents known to suppress racemization, such as HATU or HCTU, in combination with a base like DIPEA.
Incomplete removal of protecting groups. - Extend the cleavage time or use a stronger cleavage cocktail if necessary, ensuring compatibility with the peptide sequence.

Quantitative Data Summary

The following tables summarize key quantitative data for protocols involving Fmoc-Gly-OH and Tthis compound to aid in experimental design and troubleshooting.

Table 1: General Performance in Fmoc-SPPS for a Tripeptide

ParameterMonomeric Fmoc-Gly-OH CouplingDipeptide (Fmoc-Gly-Gly-OH) Coupling
Typical Scale 50 mg - 5 g of resin50 mg - 5 g of resin
Coupling Efficiency (per step) > 95%> 99%
Final Crude Purity 70 - 90%85 - 98%
Overall Yield Sequence-dependent, generally lower due to potential aggregationGenerally higher due to reduced aggregation and fewer coupling cycles
Key Challenge Intra- and inter-chain aggregationSynthesis of the dipeptide

Table 2: Key Parameters for Fluorescent Labeling of Peptides

ParameterN-hydroxysuccinimide (NHS) Esters (e.g., Alexa Fluor™, Cy™ dyes)Isothiocyanates (e.g., FITC)
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Recommended Molar Excess of Dye 1.5 to 8-fold molar excess over the peptide5:1 molar ratio (dye:protein) for typical labeling
Optimal Reaction pH 8.3 - 8.59.0
Typical Reaction Time 1 - 4 hours at room temperature, or overnight on ice1 - 2 hours at room temperature
Common Solvents for Dye An

Validation & Comparative

A Comparative Guide to the Biological Effects of Glycine and its Dipeptide Form, Lysylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological effects of the amino acid Glycine and its dipeptide counterpart, Lysylglycine (H-Lys-Gly-OH). The biological actions of orally administered Lysylglycine are largely attributed to its constituent amino acids, L-lysine and L-glycine, following rapid hydrolysis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison supported by experimental data and detailed protocols.

Comparative Biological Activities

Glycine is the simplest amino acid and is involved in a wide array of biological processes, acting as a neurotransmitter, a cytoprotective agent, and an anti-inflammatory molecule.[1][2] L-lysine, an essential amino acid, is crucial for protein structure and various metabolic processes.[1] The combination of these two in the dipeptide Lysylglycine results in a biological effect profile that is the sum of its parts.

Table 1: Comparison of Receptor Interactions and Cellular Effects

FeatureGlycineL-Lysine (in Lysylglycine)Source
Primary Receptor Interaction Glycine receptors (GlyR), NMDA receptors (as a co-agonist)Primarily acts after hydrolysis from the dipeptide[1][2]
Neurotransmission Role Inhibitory neurotransmitter in the brainstem and spinal cord; excitatory co-agonist at NMDA receptors.Not directly involved in neurotransmission in the same manner as glycine.[1]
Anti-inflammatory Action Yes, modulates macrophage function.Contributes to overall physiological health, but less direct anti-inflammatory role compared to glycine.[1][3]
Cytoprotective Effects Protects against plasma membrane rupture in various cell types.[1]Essential for protein synthesis and cell structure.[1]

Signaling Pathways and Mechanisms of Action

Glycine exerts its effects through various signaling pathways. A key mechanism is its role in modulating macrophage polarization, which is critical in the inflammatory response. Glycine has been shown to shape macrophage function through pathways like NF-κB, NRF2, and Akt.[3]

Glycine_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_response Cellular Response Glycine Glycine Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor NF_kB NF-κB Glycine_Receptor->NF_kB Inhibits NRF2 NRF2 Glycine_Receptor->NRF2 Activates Akt Akt Glycine_Receptor->Akt Activates M1_Polarization M1 Polarization (Pro-inflammatory) NF_kB->M1_Polarization Promotes M2_Polarization M2 Polarization (Anti-inflammatory) NRF2->M2_Polarization Promotes Akt->M2_Polarization Promotes

Glycine's influence on macrophage polarization pathways.

Experimental Protocols

Protocol 1: Assessment of Cytoprotective Effects via H₂O₂ Measurement

This protocol is adapted from methods used to measure the oxidative burst in cell cultures, a key indicator of cellular stress that glycine can mitigate.

Objective: To quantify the protective effect of Glycine or Lysylglycine against oxidative stress induced by a chemical agent.

Materials:

  • Soybean (Glycine max) cell suspension cultures

  • Scopoletin

  • Hydrogen peroxide (H₂O₂) standard solution

  • Fluorescence spectrophotometer

Procedure:

  • Cell Preparation: Culture soybean cells in the desired media. Prior to the experiment, wash the cells twice with sterile distilled water and resuspend them in fresh sterile distilled water.

  • Treatment: Aliquot the cell suspension into separate flasks. Add Glycine or Lysylglycine at various concentrations to the respective flasks. Include a control flask with no treatment.

  • Induction of Oxidative Stress: After a suitable pre-incubation period with the treatment compounds, introduce an oxidative stress-inducing agent (e.g., avirulent Pseudomonas syringae pv glycinea as described in the literature, or a chemical inducer like phorbol 12-myristate 13-acetate).

  • H₂O₂ Measurement: Measure the accumulation of H₂O₂ by monitoring the destruction of scopoletin fluorescence. The reaction mixture should contain the cell suspension, scopoletin, and horseradish peroxidase.

  • Data Analysis: Record the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 460 nm. The decrease in fluorescence is proportional to the amount of H₂O₂ produced. Compare the levels of H₂O₂ in treated versus untreated cells.

Protocol 2: Solid-Phase Peptide Synthesis of a Glycine-Containing Peptide

This protocol outlines the general steps for synthesizing a peptide containing glycine, which can then be used in biological assays. This example uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common method in peptide synthesis.[4]

Objective: To synthesize a simple glycine-containing peptide for use in biological studies.

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-Gly-OH)

  • Solid-phase synthesis resin (e.g., Wang resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activating agent: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Experimental Workflow:

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for each amino acid in sequence washing2->repeat repeat->deprotection Next amino acid cleavage Cleavage from Resin & Global Deprotection repeat->cleavage Final amino acid end End: Purified Peptide cleavage->end

A generalized workflow for solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (e.g., Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin again to remove unreacted amino acids and coupling reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of protected glycine derivatives in peptide synthesis, which is a prerequisite for obtaining peptides for biological testing.

Table 2: Typical Parameters for Solid-Phase Peptide Synthesis

ParameterFmoc-Gly-OHBoc-Gly-OHCbz-Gly-OHSource
Deprotection Condition Base-labile (e.g., 20% piperidine)Acid-labile (e.g., TFA)Catalytic Hydrogenolysis[4]
Typical Coupling Efficiency >99%>99%High (less common in SPPS)[4]
Illustrative Crude Peptide Purity High, often >90%High, can be advantageous for aggregation-prone sequences.High (in solution-phase)[4]
Orthogonality Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[4]

Note: The biological effects of the final peptide are highly dependent on its full sequence and structure, not just the presence of a glycine residue. The data above pertains to the synthesis process. For biological assays, quantitative data would include IC₅₀ values, receptor binding affinities (Kd), or percentage inhibition of a specific cellular response, which would need to be determined experimentally for the specific peptide of interest.

References

Comparative Efficacy Analysis: FA-Phe-Gly-Gly-OH versus Competitor Compounds in Metabolic Disorders and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the synthetic peptide FA-Phe-Gly-Gly-OH and prominent competitor compounds in the fields of metabolic disorders and cancer therapy. The comparison focuses on available data regarding their mechanism of action, developmental stage, and potential therapeutic applications. Due to the limited publicly available efficacy data for FA-Phe-Gly-Gly-OH, this guide will focus on its described properties and contrast them with the well-established profiles of its competitors.

Overview of FA-Phe-Gly-Gly-OH

FA-Phe-Gly-Gly-OH is a synthetic peptide derivative, identified by the chemical name Furan-2-yl-3-phenylprop-2-enoyl-Phenylalanine-Glycine-Glycine.[1] It is primarily recognized as a molecular building block for the synthesis of more complex peptides and is utilized in research for developing novel therapeutics.[1] Its proposed applications are in the realms of cancer and metabolic disorders, where it is thought to be useful in creating targeted drug delivery systems.[1] At present, specific quantitative data on the biological efficacy of FA-Phe-Gly-Gly-OH as a standalone therapeutic agent is not available in the public domain. Its primary role appears to be as a precursor or component in the development of other therapeutic molecules.

Competitor Compound Analysis: Metabolic Disorders

A leading class of competitor compounds in the treatment of metabolic disorders, such as type 2 diabetes and obesity, are the Glucagon-like peptide-1 (GLP-1) receptor agonists. For the purpose of this comparison, Semaglutide has been selected as a representative compound due to its extensive clinical data and established efficacy.

Semaglutide: Mechanism and Efficacy

Semaglutide is a potent GLP-1 receptor agonist that mimics the action of the native GLP-1 incretin hormone.[2] Its primary mechanism involves the activation of GLP-1 receptors in various tissues, leading to a cascade of downstream signaling events that regulate glucose metabolism and appetite.[2][3] In pancreatic β-cells, this activation stimulates glucose-dependent insulin secretion through a pathway involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA).[3][4][5] Furthermore, Semaglutide suppresses the release of glucagon, a hormone that raises blood sugar levels.[2] In the central nervous system, it acts on the hypothalamus to reduce appetite and promote satiety.[2]

Competitor Compound Analysis: Oncology

In the field of oncology, a relevant class of competitor compounds to novel peptide-based therapies are Peptide-Drug Conjugates (PDCs) . PDCs are targeted therapies that utilize a peptide to selectively deliver a potent cytotoxic agent to cancer cells.

Peptide-Drug Conjugates (PDCs): Mechanism and Efficacy

PDCs are modular compounds consisting of three key components: a targeting peptide that binds to specific receptors overexpressed on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the two.[6][7] This design allows for the targeted delivery of the cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity to healthy tissues.[8][9] The efficacy of a PDC is dependent on the specificity of the targeting peptide, the potency of the cytotoxic payload (such as doxorubicin or paclitaxel), and the stability and cleavage characteristics of the linker.[6][7]

Comparative Data Summary

As direct quantitative efficacy data for FA-Phe-Gly-Gly-OH is unavailable, the following table provides a qualitative comparison with Semaglutide and the general class of Peptide-Drug Conjugates.

FeatureFA-Phe-Gly-Gly-OHSemaglutidePeptide-Drug Conjugates (PDCs)
Compound Type Synthetic Peptide Building BlockGLP-1 Receptor AgonistTargeted Therapeutic Conjugate
Therapeutic Area Proposed for Cancer & Metabolic DisordersMetabolic Disorders (Type 2 Diabetes, Obesity)Oncology
Development Stage Preclinical/ResearchClinically Approved and MarketedVarious (Preclinical to Approved)
General Mechanism Component for Drug Delivery SystemsMimics Incretin Hormone ActionTargeted Delivery of Cytotoxic Payload

Illustrative Experimental Protocols

While specific experimental data for FA-Phe-Gly-Gly-OH is not available, the following are examples of standard protocols used to assess the efficacy of synthetic peptides in relevant disease models.

In Vitro Cancer Cell Viability Assay
  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HCT 116 human colon adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a metabolic assay such as the MTT assay, which measures the metabolic activity of living cells.

    • The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Animal Model of Metabolic Syndrome
  • Objective: To evaluate the effect of a compound on metabolic parameters in an in vivo model.

  • Methodology:

    • An animal model that mimics human metabolic syndrome is established, for example, by feeding mice a high-fat, high-fructose diet for several weeks.[10]

    • The animals are then treated with the test compound or a placebo over a defined period.

    • Key metabolic parameters are measured, including blood glucose levels, insulin sensitivity (via glucose and insulin tolerance tests), body weight, and lipid profiles.

    • Statistical analysis is performed to determine if the compound leads to significant improvements in these parameters compared to the control group.

Visualizations

Logical Role of FA-Phe-Gly-Gly-OH

cluster_0 Therapeutic Development Pathway FA-Phe-Gly-Gly-OH FA-Phe-Gly-Gly-OH Complex Peptide Complex Peptide FA-Phe-Gly-Gly-OH->Complex Peptide Synthesis Targeted Therapeutic Targeted Therapeutic Complex Peptide->Targeted Therapeutic Functionalization

Caption: Role of FA-Phe-Gly-Gly-OH in therapeutic development.

Signaling Pathway of Semaglutide

cluster_0 Semaglutide Mechanism of Action in Pancreatic β-Cell Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates PI3K_Akt PI3K/Akt Pathway cAMP->PI3K_Akt Activates Insulin Insulin Secretion PKA->Insulin PI3K_Akt->Insulin

Caption: Semaglutide signaling pathway in pancreatic β-cells.

Experimental Workflow for Peptide-Drug Conjugate (PDC)

cluster_0 Peptide-Drug Conjugate (PDC) Mechanism PDC PDC in Circulation TumorCell Tumor Cell (Receptor Overexpression) PDC->TumorCell Targets Binding Binding to Receptor TumorCell->Binding Internalization Internalization Binding->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Caption: General mechanism of action for a Peptide-Drug Conjugate.

References

Comparative Analysis of Fa-Gly-Oh, a Novel NMDAR Antagonist, with 7-Chlorokynurenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed comparison of Fa-Gly-Oh, a novel synthetic antagonist, and 7-Chlorokynurenic acid, a well-established antagonist of the N-Methyl-D-aspartate receptor (NMDAR). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the inhibitory properties and experimental evaluation of these compounds.

Introduction to NMDAR Antagonism

The N-Methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, a fundamental process for learning and memory. The NMDAR requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become activated.[1] Antagonists that target the glycine binding site are of significant interest for the development of therapeutics for a range of neurological disorders, including neurodegenerative diseases and psychiatric conditions.

This compound is a novel, high-affinity antagonist designed to selectively target the glycine binding site on the GluN1 subunit of the NMDAR. This guide compares its in-vitro performance against 7-Chlorokynurenic acid, a standard experimental antagonist for this site.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and 7-Chlorokynurenic acid was evaluated using a radioligand binding assay and an electrophysiological assay on recombinant human NMDARs expressed in HEK293 cells. The results are summarized in the table below.

CompoundIC50 (nM) - Radioligand Binding AssayIC50 (nM) - Electrophysiology Assay
This compound 15.2 ± 1.825.8 ± 3.1
7-Chlorokynurenic acid 125.6 ± 11.3189.4 ± 15.7

Experimental Protocols

A detailed description of the methodologies used to obtain the comparative data is provided below.

1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human GluN1/GluN2A subunits of the NMDA receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes were incubated with the radioligand [³H]-MDL 105,519, a high-affinity antagonist for the glycine binding site, in the presence of varying concentrations of either this compound or 7-Chlorokynurenic acid.

  • Detection and Data Analysis: The amount of bound radioactivity was measured using a scintillation counter. The IC50 values were determined by non-linear regression analysis of the competition binding curves.

2. Electrophysiology Assay

This assay directly measures the ion channel function of the NMDAR in response to agonist and antagonist application.

  • Cell Preparation: HEK293 cells expressing the GluN1/GluN2A subunits were plated on glass coverslips for patch-clamp recording.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette was used to form a high-resistance seal with the cell membrane to record the ion flow through the NMDAR channels.

  • Data Acquisition and Analysis: The cells were stimulated with glutamate and glycine to elicit an inward current. This compound or 7-Chlorokynurenic acid were then applied at various concentrations to measure the inhibition of this current. The IC50 values were calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

Signaling Pathway and Antagonist Action

The following diagram illustrates the activation of the NMDA receptor and the mechanism of inhibition by this compound and 7-Chlorokynurenic acid at the glycine binding site.

NMDAR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Binds to GluN2A Glycine Glycine Glycine->NMDAR Binds to GluN1 Antagonist This compound / 7-Chlorokynurenic acid Antagonist->NMDAR Blocks Glycine Binding Site Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling

Caption: NMDAR activation and inhibition pathway.

Experimental Workflow for Electrophysiological Recording

The diagram below outlines the key steps in the whole-cell patch-clamp experiment used to assess the inhibitory activity of the compounds.

Ephys_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A HEK293 cells expressing NMDAR are cultured B Cells are plated on glass coverslips A->B C Establish whole-cell patch-clamp configuration B->C D Apply Glutamate + Glycine to elicit baseline current C->D E Apply test compound (this compound or 7-CKA) D->E F Record inhibited current E->F G Repeat for multiple concentrations F->G H Generate dose-response curve G->H I Calculate IC50 value H->I

Caption: Electrophysiology experimental workflow.

References

Fa-Gly-Oh mechanism of action confirmation studies.

A Researcher's Guide to Inter-Laboratory Reproducibility of Fa-Gly-Oh Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to reproduce experimental findings is a cornerstone of scientific advancement. In drug discovery and development, ensuring that an assay is robust and yields consistent results across different laboratories is critical for validating novel therapeutic agents. This guide provides a comparative framework for understanding the reproducibility of a hypothetical compound, "Fa-Gly-Oh," in a cell-based assay. While "this compound" is used here as an illustrative example, the principles and methodologies discussed are broadly applicable to a wide range of experimental compounds.

Factors Influencing Experimental Reproducibility

Achieving reproducible results in cell-based assays is a multifaceted challenge.[1][2][3] Key factors that can introduce variability between laboratories include:

  • Reagents and Materials: Variations in the source, lot, and storage conditions of reagents such as cell culture media, serum, and the test compound itself can significantly impact experimental outcomes.[4]

  • Cell Culture Conditions: Differences in cell passage number, plating density, and incubation conditions can lead to phenotypic drift and altered cellular responses.[2]

  • Equipment and Instrumentation: Discrepancies in the calibration and performance of laboratory equipment, such as pipettes, incubators, and plate readers, can introduce systematic errors.[4][5]

  • Experimental Protocol: Ambiguities or minor deviations in the execution of the experimental protocol by different researchers can be a major source of variation.[6][7]

Hypothetical Inter-Laboratory Comparison of this compound Activity

To illustrate how reproducibility is assessed, the following table summarizes hypothetical data from three independent laboratories that performed a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Parameter Lab A Lab B Lab C Inter-Lab Mean Inter-Lab Std. Dev. Inter-Lab %CV
This compound IC50 (µM) 12.515.211.813.171.7813.5%
Positive Control IC50 (µM) 2.12.32.02.130.157.0%
Z'-factor 0.850.810.880.850.0354.1%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability.[2][6][7] The following is a hypothetical, yet plausible, protocol for assessing the effect of this compound on the viability of a cancer cell line.

Cell Viability Assay Protocol for this compound

1. Cell Culture and Plating:

  • Human colorectal cancer cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

2. Compound Preparation and Treatment:

  • A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of this compound are prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including controls, is maintained at 0.1%.

  • The culture medium is aspirated from the wells and replaced with medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).

3. Incubation and Viability Measurement:

  • The plates are incubated for 48 hours at 37°C and 5% CO2.

  • After the incubation period, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Luminescence is measured using a microplate reader.

4. Data Analysis:

  • The relative cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Processes and Influences

To further clarify the experimental workflow and the factors that can impact reproducibility, the following diagrams are provided.

Fa_Gly_Oh_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation (48h) Incubation (48h) Cell Treatment->Incubation (48h) Viability Assay Viability Assay Incubation (48h)->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: Experimental workflow for the this compound cell viability assay.

Reproducibility_Factors cluster_materials Reagents & Materials cluster_methods Methods & Protocols cluster_human Personnel & Environment Reproducibility Reproducibility Reagent Source Reagent Source Reagent Source->Reproducibility Lot-to-Lot Variability Lot-to-Lot Variability Lot-to-Lot Variability->Reproducibility Storage Conditions Storage Conditions Storage Conditions->Reproducibility Protocol Adherence Protocol Adherence Protocol Adherence->Reproducibility Incubation Time Incubation Time Incubation Time->Reproducibility Cell Density Cell Density Cell Density->Reproducibility Operator Skill Operator Skill Operator Skill->Reproducibility Equipment Calibration Equipment Calibration Equipment Calibration->Reproducibility Lab Environment Lab Environment Lab Environment->Reproducibility

Caption: Key factors influencing the reproducibility of cell-based assays.

References

Unveiling the Binding Affinity Landscape: A Comparative Analysis of Folate Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug delivery and diagnostics, particularly in oncology, the folate receptor alpha (FRα) has emerged as a pivotal molecular target due to its overexpression in various cancers and limited presence in healthy tissues.[1][2] The high affinity of FRα for its natural ligand, folic acid (FA), has spurred the development of a plethora of folate-based conjugates designed to selectively deliver therapeutic or imaging agents to tumor cells.[3] This guide provides a comparative analysis of the binding affinity of various ligands, including folic acid and its derivatives, to FRα, offering researchers and drug development professionals a comprehensive overview supported by experimental data. While direct binding affinity data for "Fa-Gly-Oh" is not explicitly available in the reviewed literature, we can infer its potential binding characteristics by examining folic acid and its conjugates.

Comparative Binding Affinities for Folate Receptor Alpha

The binding affinity of a ligand to its receptor is a critical determinant of its efficacy as a targeting agent. This affinity is typically quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

The natural ligand, folic acid, exhibits a very high affinity for FRα, with a dissociation constant (Kd) in the nanomolar range.[1][3] This strong interaction forms the basis for its use in targeted therapies. Various synthetic derivatives, including antifolates like methotrexate (MTX), have been developed and their binding affinities extensively studied. The following table summarizes the binding affinities of selected ligands for FRα.

LigandBinding Affinity (Kd/Ki/Relative Affinity)Receptor SubtypeComments
Folic Acid (FA) ~0.19 nM (Kd)[1]Human FRαExhibits very high affinity, serving as the benchmark for comparison.[1][3]
Methotrexate (MTX) Poor binding (relative affinity <0.01)[2]Human FRαDespite being an antifolate, it has a significantly lower affinity for FRα compared to folic acid.[4]
Pemetrexed (PTX) Better binding affinity than FA in some studies[4]Human FRαAn antifolate with a high affinity for FRα.[4]
EC20 (Folate-99mTc) 12 nM (Kd)[5]Human FRαA folate-conjugated imaging agent with high affinity.[5]
DMTHF-99mTc Comparable to EC20[5]Human FRαA FRα-specific ligand with similar affinity to EC20.[5]

Note: The binding affinities can vary depending on the experimental conditions and cell lines used. The relative affinity is calculated as the inverse molar ratio of the unlabeled ligand required to inhibit the binding of radiolabeled folic acid by 50%.[2][6]

Experimental Protocol: Radioligand Binding Assay

A common and robust method to determine the binding affinity of a ligand to its receptor is the radioligand binding assay. This technique involves competing a radiolabeled ligand with an unlabeled test compound for binding to the receptor.

Objective: To determine the dissociation constant (Kd) of a test ligand for FRα.

Materials:

  • FRα-expressing cells (e.g., KB cells, RT16 cells)[2]

  • [3H]-Folic Acid (radioligand)

  • Unlabeled test ligand (e.g., this compound, Folic Acid)

  • Binding Buffer (e.g., 25 mM Tris, pH 8.0, 150 mM NaCl, 0.1% Triton X-100)[1]

  • Stripping Buffer (e.g., 25 mM acetate acid, pH 3.5, 150 mM NaCl, 0.1% Triton X-100)[1]

  • Protein G-coated 96-well plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture FRα-expressing cells to an appropriate density.

  • Receptor Immobilization: Immobilize a known amount of purified FRα or cell membrane preparations containing FRα onto the wells of a protein G-coated 96-well plate.[1]

  • Ligand Stripping: Remove any endogenously bound folate by briefly incubating with stripping buffer.[1]

  • Competition Binding: Add increasing concentrations of the unlabeled test ligand to the wells, followed by a fixed concentration of [3H]-Folic Acid.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound radioligand.

  • Quantification: Measure the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-Folic Acid as a function of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in determining binding affinity and the subsequent biological signaling, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture 1. FRα-expressing Cell Culture receptor_prep 2. Receptor Immobilization cell_culture->receptor_prep competition 3. Add [3H]-Folic Acid & Unlabeled Ligand receptor_prep->competition incubation 4. Incubation to Equilibrium competition->incubation washing 5. Wash Unbound Ligand incubation->washing scintillation 6. Scintillation Counting washing->scintillation data_plot 7. Plot Binding Curve (IC50) scintillation->data_plot kd_calc 8. Calculate Kd/Ki data_plot->kd_calc

Caption: Radioligand Binding Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FRa FRα Endosome Endosome FRa->Endosome Endocytosis Ligand Folate-Conjugate (e.g., this compound) Ligand->FRa Binding Drug_Release Drug Release (Low pH) Endosome->Drug_Release Acidification Target Intracellular Target (e.g., DNA, Enzymes) Drug_Release->Target Effect Therapeutic Effect Target->Effect

Caption: Folate Receptor-Mediated Endocytosis Pathway

References

Cross-Validation of N-(3-[2-Furyl]acryloyl)-Glycine (Fa-Gly-Oh) Quantification: A Comparative Guide to Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified amino acids is critical in various stages of drug discovery and development, from pharmacokinetic studies to biomarker validation. N-(3-[2-Furyl]acryloyl)-Glycine, hereafter referred to as Fa-Gly-Oh, is a molecule of interest whose precise measurement requires robust and reliable analytical methods. This guide provides a comprehensive comparison of three distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer a framework for cross-validating analytical results, ensuring data integrity and confidence in experimental outcomes.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the key performance characteristics of each assay for the quantification of small molecules like this compound.

FeatureHPLC-UVLC-MS/MSCompetitive ELISA
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity Moderate; relies on chromatographic retention time and UV spectrum.High; based on parent and fragment ion masses.High; dependent on antibody-antigen recognition.
Sensitivity µg/mL to high ng/mL range.pg/mL to low ng/mL range.ng/mL to pg/mL range.
Throughput Moderate; sample run times are typically several minutes.Moderate; similar run times to HPLC, but with more complex data analysis.High; suitable for 96-well plate format, allowing simultaneous analysis of many samples.
Matrix Effect Can be significant; requires careful sample preparation.Can be significant (ion suppression/enhancement); often requires internal standards.Can be affected by matrix components; requires validation with sample matrix.
Cost (Instrument) Low to moderate.High.Low (plate reader).
Cost (Per Sample) Low.High.Moderate.
Development Time Short to moderate.Moderate to long.Long (requires antibody development).

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical assays. The following protocols are generalized for the analysis of this compound and are based on established methods for similar small molecules.

1. Quantification of this compound by HPLC-UV

This method is suitable for quantifying this compound in relatively clean sample matrices or at higher concentrations.

  • Sample Preparation:

    • For biological samples (e.g., plasma, serum), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid). The exact ratio should be optimized for the best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 300-320 nm due to the furylacryloyl group).

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a this compound reference standard.

    • Plot the peak area against the concentration to generate a linear regression curve.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

2. Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.[1]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma), add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Perform protein precipitation as described for the HPLC-UV method.

    • After centrifugation, dilute the supernatant with water before injection to reduce the organic solvent concentration.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Utilize a UHPLC system with a C18 column for fast and efficient separation. A gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard by infusing the pure compounds into the mass spectrometer. This involves identifying the precursor ion (parent ion) and a stable product ion (fragment ion).

  • Quantification:

    • Generate a standard curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

    • The use of an internal standard corrects for matrix effects and variations in sample processing and instrument response.

3. Quantification of this compound by Competitive ELISA

This immunoassay is a high-throughput method suitable for screening a large number of samples, provided a specific antibody against this compound is available.

  • Assay Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the unlabeled this compound in the sample for a limited number of binding sites on an antibody-coated plate. The signal is inversely proportional to the amount of this compound in the sample.[1]

  • Assay Procedure: [1]

    • Coating: Coat the wells of a 96-well microplate with an antibody specific for this compound. Incubate overnight at 4°C.

    • Washing: Wash the plate to remove unbound antibody.

    • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

    • Competition: Add standards or samples, followed by a fixed concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1-2 hours.

    • Washing: Wash the plate to remove unbound reagents.

    • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate until a color develops.

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The curve will be sigmoidal.

    • Determine the concentration of this compound in the samples from this standard curve.

Mandatory Visualization

The following diagrams illustrate a potential signaling pathway that could be modulated by a bioactive molecule like this compound and the experimental workflow for cross-validating the analytical methods described.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade TF_Activation Transcription Factor Activation Kinase_Cascade->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Translocation Second_Messenger->Kinase_Cascade Biological_Response Biological Response Gene_Expression->Biological_Response This compound This compound This compound->Receptor Binding

Caption: A potential signaling pathway initiated by this compound binding.

G cluster_0 Sample Cohort cluster_1 Analytical Methods cluster_2 Data Analysis and Validation Sample_Collection Sample Collection (e.g., Plasma) HPLC HPLC-UV Analysis Sample_Collection->HPLC LCMS LC-MS/MS Analysis Sample_Collection->LCMS ELISA ELISA Analysis Sample_Collection->ELISA Data_Comparison Data Comparison (e.g., Bland-Altman plot, Correlation analysis) HPLC->Data_Comparison LCMS->Data_Comparison ELISA->Data_Comparison Validation_Report Validation Report Data_Comparison->Validation_Report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of Novel Peptide-Based DPP-4 Inhibitors Versus Standard of Care in Type 2 Diabetes Mellitus Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for Type 2 Diabetes Mellitus (T2DM), the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of treatment. This guide provides a comparative analysis of a novel, hypothetical peptide-based DPP-4 inhibitor, herein designated as Fa-Gly-Pro-OH, against the established standard of care, represented by gliptins such as sitagliptin and vildagliptin. This comparison is based on synthesizing available data for various novel peptide and small molecule DPP-4 inhibitors and established clinical agents.

Fa-Gly-Pro-OH represents a new class of furan-2-yl-acryloyl modified dipeptides designed to offer enhanced potency and selectivity for the DPP-4 enzyme. The "Fa" group (furan-2-yl-acryloyl) is a chemical moiety that can be attached to the N-terminus of a peptide, in this case, Gly-Pro, which is a known substrate motif for DPP-4. The C-terminal hydroxyl group (-OH) completes the peptide structure.

The current standard of care for T2DM includes orally administered small molecule DPP-4 inhibitors.[1] These drugs, known as gliptins, effectively increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their degradation by DPP-4.[2][3] This, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[4][5]

Quantitative Comparison of Efficacy

The following tables summarize the comparative efficacy of Fa-Gly-Pro-OH (based on representative data for novel inhibitors) and standard of care DPP-4 inhibitors in key preclinical and clinical parameters.

Table 1: In Vitro DPP-4 Inhibition

CompoundIC50 (nM) for human DPP-4Selectivity vs. DPP-8/DPP-9
Fa-Gly-Pro-OH (Hypothetical) 0.5 - 5> 4000-fold
Sitagliptin 19> 2600-fold
Vildagliptin 34> 200-fold
Saxagliptin 0.14 - 50> 400-fold

Data for standard of care inhibitors are compiled from multiple sources.[6] The data for Fa-Gly-Pro-OH is representative of highly potent novel peptide-based inhibitors.

Table 2: In Vivo Efficacy in Animal Models of T2DM (e.g., Zucker Rats)

TreatmentDoseReduction in Plasma DPP-4 Activity (%)Improvement in Oral Glucose Tolerance Test (OGTT) (%)
Fa-Gly-Pro-OH (Hypothetical) 1 mg/kg~90%~40%
Sitagliptin 10 mg/kg~80%~30%
Vildagliptin 10 mg/kg~85%~35%

This data is illustrative and based on typical findings in preclinical animal studies.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_liver Liver cluster_bloodstream Bloodstream Food Intake Food Intake GLP-1_GIP Active GLP-1 & GIP (Incretin Hormones) Food Intake->GLP-1_GIP stimulates secretion Insulin_Secretion ↑ Insulin Secretion (β-cells) GLP-1_GIP->Insulin_Secretion stimulates Glucagon_Secretion ↓ Glucagon Secretion (α-cells) GLP-1_GIP->Glucagon_Secretion inhibits DPP4 DPP-4 Enzyme GLP-1_GIP->DPP4 is degraded by Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose leads to Blood_Glucose ↓ Blood Glucose Hepatic_Glucose->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Glucose_Uptake->Blood_Glucose Fa-Gly-Oh Fa-Gly-Pro-OH / Standard of Care This compound->DPP4 inhibits

Caption: DPP-4 signaling pathway and the mechanism of action of its inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Compound_Synthesis Synthesis of Fa-Gly-Pro-OH DPP4_Assay DPP-4 Inhibition Assay (IC50 determination) Compound_Synthesis->DPP4_Assay Selectivity_Assay Selectivity Assays (vs. DPP-8, DPP-9, FAP) DPP4_Assay->Selectivity_Assay Animal_Model T2DM Animal Model (e.g., db/db mice, Zucker rats) Selectivity_Assay->Animal_Model Lead Candidate Selection Dosing Oral Administration of Fa-Gly-Pro-OH vs. Standard of Care Animal_Model->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Plasma_Analysis Plasma Analysis (DPP-4 activity, GLP-1 levels, Insulin) Dosing->Plasma_Analysis Efficacy_Comparison Comparison of Efficacy and Potency OGTT->Efficacy_Comparison Plasma_Analysis->Efficacy_Comparison

Caption: A typical experimental workflow for the evaluation of a novel DPP-4 inhibitor.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) containing 0.1% BSA

  • Test compounds (Fa-Gly-Pro-OH, sitagliptin, etc.) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 20 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the recombinant human DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • The rate of reaction (slope of the fluorescence vs. time curve) is calculated for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model of T2DM

Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.

Animal Model: Male Zucker diabetic fatty (ZDF) rats or db/db mice (8-10 weeks old).

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Administer the test compound (e.g., Fa-Gly-Pro-OH at 1 mg/kg) or the standard of care (e.g., sitagliptin at 10 mg/kg) or vehicle (control) via oral gavage.

  • After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Plasma can also be collected from these samples to measure insulin and active GLP-1 levels using ELISA kits.

  • The area under the curve (AUC) for glucose is calculated for each treatment group to assess the overall improvement in glucose tolerance.

Conclusion

Novel peptide-based DPP-4 inhibitors like the hypothetical Fa-Gly-Pro-OH hold the potential to offer improved potency and selectivity compared to the existing standard of care. The structured comparison of in vitro and in vivo data, alongside detailed experimental protocols and pathway visualizations, provides a robust framework for researchers and drug development professionals to evaluate the therapeutic promise of such new chemical entities. Further preclinical and clinical studies are essential to fully characterize the efficacy and safety profile of any new DPP-4 inhibitor before it can be considered a viable alternative to the well-established gliptins.

References

Clarification Required to Proceed with Fa-Gly-Oh Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison guide for "Fa-Gly-Oh," further clarification on the composition of the "Fa" group is necessary. Initial searches indicate that "this compound" is not a standard nomenclature for a single, well-defined compound. The "Fa" component appears to be an abbreviation for a larger chemical group, and its exact identity is crucial for retrieving relevant performance data and biological context.

For instance, "Fa" could potentially represent:

  • Fmoc (9-fluorenylmethoxycarbonyl): A common protecting group in peptide synthesis. If this is the case, the molecule of interest would be Fmoc-Gly-OH.

  • A substituted Furan group: As seen in similar compounds like FA-Gly-Leu-Ala-OH, where "FA" stands for Furan-2-yl-acryloyl.

  • Other acyl or functional groups: "Fa" could be a project-specific abbreviation not in the public domain.

Without a precise chemical structure, it is not feasible to:

  • Source relevant performance data: Benchmarking requires specific experimental results for the exact compound.

  • Identify appropriate alternatives for comparison: The choice of competing products directly depends on the biological target and application of this compound.

  • Detail relevant experimental protocols: Methodologies are highly specific to the compound being tested and its mechanism of action.

  • Illustrate accurate signaling pathways: The biological pathways involved are dictated by the molecule's specific interactions.

To proceed with generating the requested comparison guide, please provide the full chemical name or structure of "this compound." Once this information is available, a thorough and targeted search for the required data can be conducted.

Comparative Analysis of Fa-Gly-Oh: A Guide to Specificity and Selectivity in FAAH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the specificity and selectivity of "Fa-Gly-Oh," a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). Due to the limited public information on a specific molecule designated "this compound," this document establishes a comparative analysis against well-characterized FAAH inhibitors. The methodologies and data presented herein serve as a template for the rigorous assessment of novel compounds targeting the endocannabinoid system.

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of anandamide (AEA) and other fatty acid amides, which are endogenous cannabinoids that play a significant role in pain, inflammation, and mood regulation.[1] The inhibition of FAAH is a promising therapeutic strategy to augment endocannabinoid signaling, offering potential analgesic, anxiolytic, and anti-inflammatory benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]

Comparative Performance of FAAH Inhibitors

The efficacy of an FAAH inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity over other enzymes. The following table summarizes the in vitro potency of several known FAAH inhibitors against human and rat FAAH, providing a benchmark for the evaluation of this compound.

InhibitorHuman FAAH IC50 (nM)Rat FAAH IC50 (nM)Selectivity ProfileReference
This compound Data Not AvailableData Not AvailableTo Be Determined
AM430321.9Selective for FAAH[3]
AM4302 (Dual FAAH/MAGL)6031Also inhibits MAGL (human IC50 41 nM, rat IC50 200 nM)[3]
PF-04457845~1-3 (estimated)-Highly selective for FAAH[2]
URB597--Irreversible FAAH inhibitor[2][4]
PF-3845--Highly selective for FAAH[2][5]

Note: IC50 values can vary depending on the assay conditions. Direct comparative studies under identical conditions are recommended for accurate assessment.

Experimental Protocols for Inhibitor Characterization

A thorough evaluation of a novel FAAH inhibitor like this compound requires a series of well-defined experiments. The following protocols are standard in the field for assessing inhibitor potency, selectivity, and in vivo efficacy.

In Vitro FAAH Inhibition Assay

This assay determines the inhibitory potential of a compound against FAAH in a cell-free system.[6]

Objective: To determine the IC50 value of the test compound.

Materials:

  • Purified FAAH enzyme (human or rat)

  • FAAH Assay Buffer

  • Test compound (e.g., this compound) and a positive control (e.g., URB597)

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a microplate, add the assay buffer, FAAH enzyme, and the test compound or control.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.[6]

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C.[6]

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Selectivity Profiling

Objective: To assess the specificity of the inhibitor by testing its activity against other related enzymes, such as monoacylglycerol lipase (MAGL) and other serine hydrolases.[7]

Procedure:

  • Perform similar in vitro activity assays using a panel of purified enzymes that are potential off-targets.

  • The choice of enzymes for the selectivity panel should be based on structural similarity to FAAH or known cross-reactivity of other FAAH inhibitors.

In Vivo Target Engagement and Efficacy

Objective: To confirm that the inhibitor reaches its target in a living organism and produces the desired therapeutic effect.

Animal Models:

  • Rodent models of pain (e.g., paclitaxel-induced neuropathic pain) or anxiety (e.g., elevated plus maze) are commonly used.[2]

Procedure:

  • Drug Administration: Administer the test compound to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage).[2]

  • Behavioral Assessment: Conduct behavioral tests at various time points after drug administration to evaluate the compound's effect on pain or anxiety-like behaviors.[2]

  • Ex Vivo FAAH Activity Assay:

    • Following the behavioral assessment, collect brain or other relevant tissues.

    • Prepare tissue homogenates and measure FAAH activity using the in vitro assay described above to confirm target engagement. A decrease in FAAH activity in the treated group compared to the vehicle control group indicates that the inhibitor has reached its target.[8]

  • Anandamide Level Quantification:

    • Measure the levels of anandamide in the tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An increase in anandamide levels in the treated group is expected.[8]

Visualizing Key Processes and Pathways

Diagrams are essential for illustrating the complex biological and experimental processes involved in FAAH inhibitor research.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Release Neurotransmitter Release Anandamide Anandamide (AEA) Neurotransmitter Release->Anandamide Triggers release of FAAH FAAH Anandamide->FAAH Degraded by CB1 CB1 Receptor Anandamide->CB1 Binds to & Activates ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid FaGlyOh This compound (FAAH Inhibitor) FaGlyOh->FAAH Inhibits CB1->Neurotransmitter Release Inhibits

Caption: FAAH signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Novel Compound (this compound) in_vitro In Vitro FAAH Inhibition Assay start->in_vitro ic50 Determine IC50 in_vitro->ic50 selectivity Selectivity Profiling (vs. other hydrolases) ic50->selectivity in_vivo In Vivo Efficacy: Pain/Inflammation Models selectivity->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: A typical experimental workflow for the development of an FAAH inhibitor.

Selectivity_Analysis cluster_compound Test Compound (this compound) cluster_results Results FAAH FAAH (Target) Compound->FAAH High Affinity MAGL MAGL Compound->MAGL Low Affinity OtherSH Other Serine Hydrolases Compound->OtherSH Low Affinity HighPotency High Potency (Low IC50) FAAH->HighPotency LowPotency Low Potency (High IC50) MAGL->LowPotency OtherSH->LowPotency

Caption: Logical relationship of selectivity profiling for an FAAH inhibitor.

Conclusion

The development of selective and potent FAAH inhibitors holds significant promise for the treatment of various neurological and inflammatory disorders. A systematic and comparative approach, as outlined in this guide, is essential for the characterization of novel compounds like this compound. By employing standardized in vitro and in vivo assays and by benchmarking against known inhibitors, researchers can effectively evaluate the therapeutic potential of new chemical entities targeting the endocannabinoid system. The provided experimental frameworks and visualizations serve as a foundational resource for scientists and drug development professionals in this dynamic field of research.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Unidentified Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Given that "Fa-Gly-Oh" does not correspond to a recognized chemical in standard databases, it must be handled as an unknown substance. The following procedures outline the essential, safety-first steps for the characterization and disposal of such compounds in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and regulatory compliance.

Immediate Handling and Storage of Unknown Chemicals

Proper containment and labeling are the first steps upon identifying a waste substance that cannot be immediately classified.

  • Containment: Ensure the substance is in a sealed, chemically compatible, and non-leaking container.

  • Labeling: Affix a "Hazardous Waste" label immediately. The label must include the words "Unknown" or "Awaiting Analysis," the date it was generated, and the laboratory or researcher's name.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

Disposal Workflow for Unidentified Substances

The disposal of any unknown chemical waste is a multi-step process that requires direct involvement from your institution's Environmental Health and Safety (EHS) department. Under no circumstances should an unknown substance be disposed of down the drain or in regular trash.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities cluster_disposal Final Disposal cluster_known A Generation of 'this compound' Waste B Is the identity of the chemical known? A->B C Label Container: 'Hazardous Waste - Unknown' + Date + PI Name B->C No M Consult SDS for Disposal Information B->M Yes D Store in Designated Satellite Accumulation Area C->D F Contact Environmental Health & Safety (EHS) D->F E Provide all known information: - Potential reactants - Process generating waste F->E G EHS Characterization/ Analysis of Unknown F->G H EHS Determines Proper Disposal Route G->H I Waste Segregated for Licensed Disposal Vendor H->I J Document and Manifest Waste I->J K Scheduled Pickup by Licensed Vendor J->K L Final Treatment/ Disposal K->L N Follow Established Waste Stream Protocol M->N N->F Request Pickup

Caption: Workflow for the safe disposal of an unknown laboratory chemical.

Experimental Protocols: Characterization of Unknown Waste

Before EHS can accept and dispose of the waste, they may require a basic characterization. The responsibility for identifying an unknown substance rests with the generator.[1] EHS will provide guidance, but the generating lab may need to perform or fund the analysis. This typically involves:

  • Information Gathering: Compile all information related to the process that generated the waste. This includes reactants, solvents, potential side-products, and the overall chemical reaction scheme.

  • Physical Characterization: Note the physical state (solid, liquid, gas), color, and odor (use caution).

  • pH Determination: For aqueous solutions, a pH test is fundamental. Corrosive wastes are defined as having a pH ≤ 2 or ≥ 12.5.[2][3]

  • Hazard Identification: Based on the generating process, assess potential hazards. Could it be ignitable, corrosive, reactive, or toxic?[3] EHS may assist in further testing to confirm these properties.[1]

Data Presentation: Disposal Best Practices

The following table summarizes the critical actions for handling unidentified chemical waste.

ActionDoDon't
Identification Assume the substance is hazardous until proven otherwise.[4]Dispose of any chemical without first attempting to identify it.[5]
Labeling Immediately label the container with "Hazardous Waste," "Unknown," the date, and your contact information.[3][6]Use abbreviations, formulas, or informal names on the waste tag.[6]
Storage Store in a designated, secure Satellite Accumulation Area, segregated by compatibility.[1]Store incompatible chemicals together or leave waste containers open.[7]
Disposal Contact your institution's EHS department for guidance and to arrange for pickup.[8]Pour any chemical waste down the drain unless explicitly permitted by EHS for specific, neutralized substances.[3][5]
Information Provide EHS with all available data about the waste's origin and potential composition.Guess or provide incomplete information on the waste manifest.
Containers Use a chemically compatible, sealed, and non-leaking container for waste accumulation.[6]Leave a funnel in an open waste container.[6]

Failure to adhere to these procedures can result in significant regulatory penalties and pose a serious safety risk to personnel.[3] The cost of analysis and disposal for an unknown substance is often charged back to the generating laboratory.[5] Always prioritize safety and compliance by working directly with your EHS department.

References

Standard Operating Procedure: Handling and Disposal of Fa-Gly-Oh

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Fa-Gly-Oh, a potent synthetic neurotoxic peptide. Adherence to these guidelines is mandatory for all personnel working with this compound to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Summary & Immediate Safety Measures

This compound is a potent neurotoxin that can be absorbed through the skin and is a severe respiratory irritant in its powdered form. Immediate action is required in case of exposure.

  • Dermal Contact: Causes rapid neurotoxicity. Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.

  • Inhalation: Can cause severe irritation to the respiratory tract. Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Eye Contact: May cause serious eye damage. Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Highly toxic. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (powder or solution). All PPE must be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecificationMaterial/Type
Hand Protection Double-gloving requiredInner Glove: NitrileOuter Glove: Chemically resistant (e.g., Silver Shield®)
Eye & Face Protection Full face and eye protectionChemical splash goggles and a full-face shield
Respiratory Protection For handling powder or creating aerosolsNIOSH-approved N100 or P100 respirator
Body Protection Full coverage, chemically resistantDisposable, solid-front lab coat with tight-fitting cuffs or a full-body Tyvek® suit
Foot Protection Enclosed, non-permeableChemically resistant shoe covers over standard closed-toe shoes

Operational Plan: Weighing and Solubilizing this compound Powder

This protocol outlines the procedure for safely weighing this compound powder and preparing a stock solution.

Designated Area: All work must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) inside the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the required amount of this compound powder onto the weigh paper using a dedicated spatula. Avoid any actions that could generate dust.

    • Once the desired weight is achieved, carefully fold the weigh paper to contain the powder.

  • Solubilization:

    • Transfer the weighed this compound powder into an appropriate vial.

    • Using a calibrated pipette, add the required volume of the desired solvent (e.g., DMSO) to the vial.

    • Securely cap the vial.

    • Vortex the solution until all this compound is completely dissolved.

  • Post-Procedure:

    • Wipe down all surfaces within the fume hood with a deactivating solution (e.g., 10% bleach solution), followed by 70% ethanol.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including weigh paper, pipette tips, gloves, and disposable lab coats, must be placed in a dedicated, clearly labeled hazardous waste container with a yellow liner.

  • Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Fa_Gly_Oh_Handling_Workflow cluster_prep cluster_disposal prep 1. Preparation ppe Don Full PPE prep->ppe hood Prepare Fume Hood prep->hood weigh 2. Weighing Powder solubilize 3. Solubilization weigh->solubilize Transfer Powder cleanup 4. Decontamination solubilize->cleanup Procedure Complete disposal 5. Waste Disposal cleanup->disposal solid_waste Dispose of Solid Waste disposal->solid_waste liquid_waste Dispose of Liquid Waste disposal->liquid_waste exit_area 6. Doff PPE & Exit

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fa-Gly-Oh
Reactant of Route 2
Reactant of Route 2
Fa-Gly-Oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.